An In-depth Technical Guide to the Chemical Properties of 4-Amino-7-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Amino-7-iodoquinoline is a heterocyclic aromatic organic compound belonging to the 4-aminoquinoline class of molecules. This class is of sign...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-7-iodoquinoline is a heterocyclic aromatic organic compound belonging to the 4-aminoquinoline class of molecules. This class is of significant interest in medicinal chemistry due to the broad range of biological activities exhibited by its derivatives, including antimalarial, anticancer, and anti-inflammatory properties.[1] The presence of an iodine atom at the 7-position of the quinoline ring makes 4-Amino-7-iodoquinoline a versatile synthetic intermediate for the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-Amino-7-iodoquinoline.
Chemical and Physical Properties
While specific experimental data for 4-Amino-7-iodoquinoline is limited in publicly available literature, the following tables summarize its known properties and estimated values based on its chloro-analog, 4-amino-7-chloroquinoline.
Table 1: General Chemical Identifiers for 4-Amino-7-iodoquinoline.
Property
Value
Notes
Melting Point
148-154 °C
Estimated based on the melting point of 4-amino-7-chloroquinoline.
Boiling Point
Not available
Data not found in the searched literature.
Solubility
The solubility of aminoquinolines is generally low in water but increases in organic solvents.[3]
Water
Poorly soluble (estimated)
Ethanol
Soluble (estimated)
Methanol
Soluble (estimated)
DMSO
Soluble (estimated)
Density
1.913 g/cm³[]
Table 2: Physicochemical Properties of 4-Amino-7-iodoquinoline.
Spectral Data
Proton (¹H NMR)
Expected Chemical Shift (δ, ppm)
Notes
Aromatic Protons
7.0 - 8.5
The iodine atom will influence the specific shifts of adjacent protons.
Amino Protons (-NH₂)
5.0 - 7.0
Broad singlet, chemical shift can vary with solvent and concentration.
Table 3: Predicted ¹H NMR Spectral Data for 4-Amino-7-iodoquinoline.
Carbon (¹³C NMR)
Expected Chemical Shift (δ, ppm)
Notes
C-I
~90-100
The carbon bearing the iodine is expected to be significantly shielded.
Aromatic Carbons
110 - 155
C-NH₂
~150
Table 4: Predicted ¹³C NMR Spectral Data for 4-Amino-7-iodoquinoline.
Technique
Expected Absorptions (cm⁻¹)
Functional Group
Infrared (IR)
3400 - 3200
N-H stretching (amine)
1650 - 1580
N-H bending (amine)
1620 - 1450
C=C and C=N stretching (aromatic rings)
~500
C-I stretching
Table 5: Predicted IR Spectral Data for 4-Amino-7-iodoquinoline.
Technique
Expected m/z values
Notes
Mass Spectrometry (MS)
270
[M]⁺, molecular ion peak.
143
[M-I]⁺, loss of iodine.
116
Further fragmentation of the quinoline ring.
Table 6: Predicted Mass Spectrometry Fragmentation for 4-Amino-7-iodoquinoline.
Experimental Protocols
Synthesis of 4-Amino-7-iodoquinoline
A plausible synthetic route to 4-Amino-7-iodoquinoline can be adapted from general methods for the synthesis of 4-aminoquinolines.[5][6] A common approach involves the reaction of a 4-chloroquinoline derivative with an amine source. In this case, starting from 4-chloro-7-iodoquinoline.
Materials:
4-chloro-7-iodoquinoline
Ammonia (or a protected amine source like formamide followed by hydrolysis)
Solvent (e.g., phenol, N-methyl-2-pyrrolidone (NMP), or a high-boiling alcohol)
Base (e.g., potassium carbonate, if necessary)
Hydrochloric acid (for salt formation and purification)
Sodium hydroxide (for neutralization)
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-7-iodoquinoline in a suitable high-boiling solvent like phenol.
Amination: Add an excess of the aminating agent (e.g., pass ammonia gas through the solution or add a suitable amine source).
Heating: Heat the reaction mixture to a high temperature (typically 120-180 °C) and maintain for several hours until the reaction is complete (monitored by TLC).
Work-up:
Cool the reaction mixture to room temperature.
If phenol was used as a solvent, dissolve the mixture in an excess of aqueous sodium hydroxide solution.
Extract the product into an organic solvent like dichloromethane.
Wash the organic layer with water and brine.
Dry the organic layer over anhydrous sodium sulfate.
Purification:
Concentrate the organic solution under reduced pressure to obtain the crude product.
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Alternatively, the product can be converted to its hydrochloride salt by dissolving it in a suitable solvent and adding hydrochloric acid. The salt can then be recrystallized.
Figure 1: Generalized workflow for the synthesis of 4-Amino-7-iodoquinoline.
Biological Significance and Signaling Pathways
The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, with chloroquine being a prominent example.[7] The mechanism of action for many 4-aminoquinolines involves the inhibition of hemozoin biocrystallization in the malaria parasite, leading to a toxic buildup of free heme.[8]
Recent research has also implicated 4-aminoquinoline derivatives in the modulation of key cellular signaling pathways, such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.[9]
Potential Interaction with PI3K/Akt and MAPK Signaling Pathways
The PI3K/Akt and MAPK signaling cascades are crucial for regulating cell proliferation, survival, and apoptosis. Aberrant activation of these pathways is a hallmark of many cancers. Some 4-aminoquinoline derivatives have been shown to sensitize cancer cells to inhibitors of the PI3K/Akt pathway.[9] While the exact mechanism for 4-Amino-7-iodoquinoline is not yet elucidated, it is plausible that it could modulate these pathways, potentially through off-target effects or by interfering with upstream or downstream components.
Figure 2: Potential modulation of PI3K/Akt and MAPK signaling pathways by 4-aminoquinolines.
Conclusion
4-Amino-7-iodoquinoline is a valuable building block in medicinal chemistry with significant potential for the development of novel therapeutic agents. While specific experimental data for this compound is somewhat limited, its structural similarity to other well-studied 4-aminoquinolines provides a strong basis for predicting its chemical behavior and biological activity. Further research is warranted to fully elucidate its physicochemical properties, spectral characteristics, and precise mechanisms of action in various biological systems. This guide serves as a foundational resource for researchers embarking on studies involving this promising molecule.
4-Amino-7-iodoquinoline molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the molecular structure, weight, and key chemical data for 4-Amino-7-iodoquinoline. It includes a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, weight, and key chemical data for 4-Amino-7-iodoquinoline. It includes a representative synthesis protocol and contextual biological information relevant to the broader class of 4-aminoquinolines.
Core Molecular Data
The fundamental molecular and chemical properties of 4-Amino-7-iodoquinoline are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.
Property
Value
Molecular Formula
C₉H₇IN₂
Molecular Weight
270.07 g/mol
IUPAC Name
7-iodoquinolin-4-amine
CAS Number
40107-16-2
PubChem CID
3082517
Canonical SMILES
C1=CC2=C(C=C1I)N=CC=C2N
InChI Key
BQJCRWGNLBFJSL-UHFFFAOYSA-N
Molecular Structure
The molecular structure of 4-Amino-7-iodoquinoline is characterized by a quinoline core, which is a bicyclic aromatic heterocycle, with an amino group at the 4-position and an iodine atom at the 7-position.
Molecular structure of 4-Amino-7-iodoquinoline.
Representative Synthesis Protocol
The synthesis of 4-Amino-7-iodoquinoline can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. A common precursor for this class of compounds is a 4-chloro-7-substituted quinoline. The following protocol is a representative method adapted from general procedures for the synthesis of 4-aminoquinoline derivatives.[1]
Reaction: Nucleophilic Aromatic Substitution of 4-Chloro-7-iodoquinoline with Ammonia.
Materials:
4-Chloro-7-iodoquinoline
Ammonia (e.g., in a solution of 1,4-dioxane or as ammonium hydroxide)
Solvent (e.g., 1,4-dioxane, ethanol)
Pressure vessel or sealed tube
Stirring apparatus
Heating apparatus
Purification system (e.g., column chromatography)
Procedure:
In a pressure-resistant vessel, dissolve 4-Chloro-7-iodoquinoline in a suitable solvent such as 1,4-dioxane.
Add an excess of an ammonia solution to the reaction mixture. The use of a sealed vessel is crucial to maintain the concentration of the volatile ammonia.
Seal the vessel and heat the reaction mixture with stirring. A typical temperature range is 120-150°C. The reaction time can vary from 12 to 24 hours.
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
The crude product is then purified. A common method is column chromatography on silica gel, using a solvent system such as dichloromethane/methanol or ethyl acetate/hexane to elute the final product.
Characterize the purified 4-Amino-7-iodoquinoline using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
An In-depth Technical Guide to the Synthesis of 4-Amino-7-iodoquinoline Starting Materials
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of 4-amino-7-iodoquinoline, a crucial scaffold in medicinal chemistry. The document...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-amino-7-iodoquinoline, a crucial scaffold in medicinal chemistry. The document outlines the primary synthetic routes, detailed experimental protocols, and relevant quantitative data. Furthermore, it includes a visualization of the mechanism of action of 4-aminoquinoline derivatives in the context of malaria, a key therapeutic area for this class of compounds.
Introduction
4-Aminoquinoline derivatives are a cornerstone in drug discovery, most notably as antimalarial agents. The 7-iodo-substituted analogue is a valuable intermediate for the synthesis of more complex molecules through various cross-coupling reactions, allowing for the exploration of a wider chemical space and the development of novel therapeutic agents. This guide focuses on the practical synthesis of 4-amino-7-iodoquinoline, providing a foundation for its further use in research and development.
Synthetic Pathways
The most common and practical approach to the synthesis of 4-amino-7-iodoquinoline involves a two-step process. The first step is the synthesis of the key intermediate, 4-chloro-7-iodoquinoline. This is followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the amino group at the 4-position.
Synthesis of 4-Chloro-7-iodoquinoline
A common method for the synthesis of the quinoline core is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline, followed by chlorination.[1][2] For the synthesis of 4-chloro-7-iodoquinoline, the logical starting material is 3-iodoaniline. The 4-hydroxy-7-iodoquinoline intermediate is then chlorinated, typically using phosphorus oxychloride (POCl3), to yield 4-chloro-7-iodoquinoline.[3]
Synthesis of 4-Amino-7-iodoquinoline
The final step is the amination of 4-chloro-7-iodoquinoline. The chlorine atom at the 4-position of the quinoline ring is highly susceptible to nucleophilic attack.[4] Reaction with a source of ammonia, such as aqueous ammonia or a protected amine followed by deprotection, yields the desired 4-amino-7-iodoquinoline.[5][6]
Quantitative Data
The following table summarizes key quantitative data for the starting materials, intermediates, and the final product.
Step 1: Synthesis of 4-Hydroxy-7-iodoquinoline (via Conrad-Limpach Reaction)
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-iodoaniline (1.0 eq) and diethyl malonate (1.1 eq).
Condensation: Heat the mixture at 140-150 °C for 2 hours. The ethanol byproduct will distill off.
Cyclization: To the hot reaction mixture, cautiously add a high-boiling inert solvent such as Dowtherm A or mineral oil. Heat the mixture to 250 °C for 30 minutes to induce cyclization.
Work-up: Allow the reaction mixture to cool to room temperature. The product will precipitate. Filter the solid, wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, and then with ethanol. Dry the solid to obtain 4-hydroxy-7-iodoquinoline.
Step 2: Chlorination of 4-Hydroxy-7-iodoquinoline
Reaction Setup: In a fume hood, suspend 4-hydroxy-7-iodoquinoline (1.0 eq) in phosphorus oxychloride (POCl₃, 3-5 eq).
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The reaction should become a clear solution.
Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The excess POCl₃ will be quenched.
Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until pH 8-9. The product will precipitate. Filter the solid, wash with water, and dry. Alternatively, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-7-iodoquinoline.
Synthesis of 4-Amino-7-iodoquinoline
Reaction Setup: In a sealed pressure vessel, dissolve 4-chloro-7-iodoquinoline (1.0 eq) in a suitable solvent such as ethanol or dioxane.
Amination: Add an excess of aqueous ammonia (e.g., 28-30% solution, 10-20 eq).
Reaction: Heat the mixture at 120-140 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: After cooling, the product may precipitate. If so, filter the solid, wash with water, and dry. If the product remains in solution, remove the solvent under reduced pressure.
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 4-amino-7-iodoquinoline.
Visualizations
General Synthetic Workflow
The following diagram illustrates the overall synthetic workflow for the preparation of 4-amino-7-iodoquinoline.
Caption: Synthetic workflow for 4-amino-7-iodoquinoline.
Mechanism of Action: Inhibition of Hemozoin Formation
4-Aminoquinolines, such as chloroquine, exert their antimalarial effect by interfering with the detoxification of heme in the malaria parasite.[8][9] The parasite digests hemoglobin in its food vacuole, releasing toxic free heme.[10] To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin.[11] 4-Aminoquinolines are weak bases that accumulate in the acidic food vacuole and are thought to inhibit hemozoin formation by capping the growing crystal face or by forming a complex with heme, preventing its polymerization.[12][13][14] This leads to the buildup of toxic free heme, which causes oxidative stress and parasite death.[15][16]
Caption: Inhibition of hemozoin formation by 4-aminoquinolines.
Spectroscopic Profile of 4-Amino-7-iodoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Amino-7-iodoquinoline, a molecule of interest in medicinal c...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Amino-7-iodoquinoline, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific compound, this document presents a detailed analysis of its close structural analog, 4-Amino-7-chloroquinoline, to predict and interpret the spectroscopic characteristics of the iodo-derivative. This guide includes tabulated NMR, IR, and MS data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.
Introduction
4-Amino-7-iodoquinoline belongs to the 4-aminoquinoline class of compounds, a scaffold known for its diverse pharmacological activities. The structural characterization of such molecules is crucial for confirming their identity, purity, and for elucidating structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental techniques for the unambiguous structural elucidation of organic molecules.
This guide leverages the available spectral data for 4-Amino-7-chloroquinoline to provide a robust predictive framework for the spectroscopic properties of 4-Amino-7-iodoquinoline. The substitution of chlorine with iodine, both halogens, is expected to induce predictable shifts in the spectral data, primarily due to differences in electronegativity and atomic mass.
Predicted Spectroscopic Data for 4-Amino-7-iodoquinoline
The following sections present the experimental spectroscopic data for the analogous compound, 4-Amino-7-chloroquinoline, and discuss the anticipated data for 4-Amino-7-iodoquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR)
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. The expected ¹H NMR data for 4-Amino-7-iodoquinoline is predicted based on the data for 4-Amino-7-chloroquinoline. The substitution of chlorine with the less electronegative iodine is expected to cause slight upfield shifts (to lower ppm values) for the protons on the quinoline ring, particularly for those in closer proximity to the halogen.
Table 1: ¹H NMR Data for 4-Amino-7-chloroquinoline [1]
Chemical Shift (δ) ppm
Multiplicity
Coupling Constant (J) Hz
Assignment
Data not explicitly provided in search results
Note: Specific peak assignments and coupling constants for 4-amino-7-chloroquinoline were not available in the provided search results. The table structure is provided for when such data is obtained. The general regions for aromatic protons are between 6.5 and 8.5 ppm.
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. The iodine atom's influence on the carbon chemical shifts will be most pronounced at the carbon to which it is attached (C-7).
Table 2: ¹³C NMR Data for 4-Amino-7-chloroquinoline [1]
Chemical Shift (δ) ppm
Assignment
Data not explicitly provided in search results
Note: Specific peak assignments for 4-amino-7-chloroquinoline were not available in the provided search results. The table structure is provided for when such data is obtained. Aromatic carbons typically resonate between 100 and 150 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Amino-7-iodoquinoline is expected to be very similar to that of 4-Amino-7-chloroquinoline, with characteristic peaks for the N-H stretches of the amino group, C=C and C=N stretching vibrations of the quinoline ring, and C-H bending vibrations.
Table 3: Key IR Absorption Bands for 4-Amino-7-chloroquinoline [1]
Wavenumber (cm⁻¹)
Intensity
Assignment
Data not explicitly provided in search results
Note: Specific peak positions for 4-amino-7-chloroquinoline were not available in the provided search results. The table structure is provided for when such data is obtained. Typical absorptions include N-H stretching (around 3300-3500 cm⁻¹), C=C and C=N stretching (around 1500-1650 cm⁻¹), and C-H bending (around 750-900 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. The molecular ion peak (M⁺) for 4-Amino-7-iodoquinoline will be significantly different from that of its chloro-analog due to the higher atomic mass of iodine.
Table 4: Mass Spectrometry Data for 4-Amino-7-chloroquinoline [1]
m/z
Relative Intensity
Assignment
178
High
[M]⁺ (for ³⁵Cl)
180
Approx. 1/3 of M⁺
[M+2]⁺ (for ³⁷Cl)
For 4-Amino-7-iodoquinoline , the expected molecular ion peak would be at m/z 270 , corresponding to the molecular formula C₉H₇IN₂. Iodine has only one stable isotope (¹²⁷I), so a significant M+2 peak will not be observed.
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data discussed above.
NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified 4-Amino-7-iodoquinoline in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
Instrument Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to obtain optimal resolution.
¹H NMR Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum.
Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
Process the data with Fourier transformation, phase correction, and baseline correction.
Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
Typical parameters include a 30-45° pulse angle, a spectral width of 0 to 220 ppm, and a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.
A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
Grind 1-2 mg of the solid 4-Amino-7-iodoquinoline sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]
Place the powder mixture into a pellet press and apply high pressure to form a thin, transparent pellet.[2]
Data Acquisition:
Place the KBr pellet in the sample holder of an FTIR spectrometer.
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
Mass Spectrometry
Sample Introduction and Ionization:
Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) can be used.[3] Alternatively, for less volatile compounds, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with Liquid Chromatography (LC-MS) is suitable.
In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.[3] In ESI, the sample is dissolved in a solvent and sprayed into the mass spectrometer, creating charged droplets from which ions are desorbed.
Mass Analysis:
The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[3]
Detection:
A detector records the abundance of ions at each m/z value, generating a mass spectrum.[3]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like 4-Amino-7-iodoquinoline.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Navigating the Solubility Landscape of 4-Amino-7-iodoquinoline: A Technical Guide for Researchers
For Immediate Release Quantitative Solubility of 4-Aminoquinoline Analogs The solubility of a compound is a critical parameter in drug discovery and development, influencing its bioavailability and formulation. Due to th...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
Quantitative Solubility of 4-Aminoquinoline Analogs
The solubility of a compound is a critical parameter in drug discovery and development, influencing its bioavailability and formulation. Due to the lack of specific data for 4-Amino-7-iodoquinoline, the following table summarizes the available solubility information for chloroquine and amodiaquine in common organic solvents. These compounds share the 4-aminoquinoline core and provide a reasonable proxy for estimating the solubility behavior of 4-Amino-7-iodoquinoline.
Disclaimer: The data presented in this table is for analogous compounds and should be used as an estimation for the solubility of 4-Amino-7-iodoquinoline. Experimental determination of solubility for the specific compound of interest is highly recommended.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a given solvent.[5] This protocol outlines the key steps for determining the solubility of 4-Amino-7-iodoquinoline.
Orbital shaker or magnetic stirrer with temperature control
Centrifuge
Volumetric flasks and pipettes
Analytical balance
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
Preparation of Saturated Solution:
Add an excess amount of 4-Amino-7-iodoquinoline to a series of glass vials.
Add a known volume of the desired organic solvent to each vial.
Seal the vials tightly to prevent solvent evaporation.
Equilibration:
Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C or 37°C).
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5] The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.
Phase Separation:
After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
Sample Analysis:
Carefully withdraw an aliquot of the clear supernatant.
Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
Determine the concentration of 4-Amino-7-iodoquinoline in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
Calculation:
Calculate the solubility of 4-Amino-7-iodoquinoline in the specific solvent by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
Visualizing Experimental and Synthetic Workflows
To further aid researchers, the following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and a general synthetic pathway for 4-aminoquinolines.
Caption: Workflow for Shake-Flask Solubility Determination.
Caption: General Synthetic Pathway for 4-Amino-7-iodoquinoline.
This technical guide provides a foundational understanding of the solubility of 4-Amino-7-iodoquinoline for researchers in the field. While direct quantitative data remains to be established, the information on analogous compounds and the detailed experimental protocol offer a strong starting point for further investigation and application of this important pharmaceutical intermediate.
Potential biological activities of 4-Amino-7-iodoquinoline
An In-Depth Technical Guide to the Potential Biological Activities of 4-Amino-7-iodoquinoline For Researchers, Scientists, and Drug Development Professionals Abstract The 4-aminoquinoline scaffold is a cornerstone in med...
Author: BenchChem Technical Support Team. Date: December 2025
An In-Depth Technical Guide to the Potential Biological Activities of 4-Amino-7-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, famously represented by the antimalarial drug chloroquine. Modifications to this core structure, particularly at the 7-position, have been a fertile ground for developing novel therapeutic agents with a broad spectrum of biological activities. This technical guide focuses on 4-Amino-7-iodoquinoline, a halogenated analogue that holds significant promise not only for its intrinsic biological potential but also as a versatile synthetic intermediate. The presence of the iodine atom at the 7-position modulates the electronic properties of the quinoline ring and provides a reactive handle for extensive chemical diversification through metal-catalyzed cross-coupling reactions. This document details the synthesis, potential antimalarial, anticancer, and antiviral activities, and key mechanisms of action associated with this scaffold. Comprehensive experimental protocols and structured data tables are provided to support further research and development in this area.
Synthesis and Chemical Utility
The 4-aminoquinoline core is typically synthesized via nucleophilic aromatic substitution (SNAr) on a 4,7-dihaloquinoline precursor. The 7-iodo analogue is of particular interest to medicinal chemists because the carbon-iodine bond is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds.
The iodine atom serves as an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Ullmann, and Negishi reactions. This reactivity allows for the straightforward synthesis of a vast array of 7-substituted 4-aminoquinoline derivatives, which is crucial for exploring structure-activity relationships (SAR) by systematically probing how different functionalities at the 7-position influence biological activity.[1]
Caption: Synthesis and Diversification of 4-Amino-7-iodoquinoline.
Potential Biological Activities
The 4-aminoquinoline scaffold is biologically pleiotropic, demonstrating a range of activities from antimalarial to anticancer and antiviral effects. The nature of the substituent at the 7-position is a critical determinant of potency and spectrum of activity.
Antimalarial Activity
The quintessential activity of 4-aminoquinolines is their antiplasmodial effect. These compounds are weak bases that accumulate in the acidic food vacuole of the Plasmodium parasite. Inside, they interfere with the detoxification of heme—a byproduct of hemoglobin digestion—by inhibiting its polymerization into hemozoin crystals. The resulting buildup of free heme is toxic to the parasite, leading to its death.[2]
Studies comparing various 7-substituted 4-aminoquinolines have shown that replacing the chlorine of chloroquine with a bromine or iodine atom results in compounds with comparable or superior activity against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.[2][3] In contrast, 7-fluoro and 7-trifluoromethyl analogues are generally less active, particularly against resistant strains.[3] This highlights the importance of the size and electronic properties of the halogen at this position.
Caption: Antimalarial Mechanism of 4-Aminoquinolines.
Table 1: Comparative In Vitro Antimalarial Activity of 7-Substituted 4-Aminoquinolines
(Data synthesized from De, D., et al., 1998)[3]
7-Substituent
Side Chain
IC₅₀ vs. CQS P. falciparum (nM)
IC₅₀ vs. CQR P. falciparum (nM)
-I
-HN(CH₂)₂NEt₂
3 - 12
3 - 12
-I
-HN(CH₂)₃NEt₂
3 - 12
3 - 12
-Br
-HN(CH₂)₂NEt₂
3 - 12
3 - 12
-Br
-HN(CH₂)₃NEt₂
3 - 12
3 - 12
-Cl
-HN(CH₂)₂NEt₂
3 - 12
3 - 12
-Cl
-HN(CH₂)₃NEt₂
3 - 12
3 - 12
-F
-HN(CH₂)₂NEt₂
15 - 50
18 - 500
-CF₃
-HN(CH₂)₂NEt₂
15 - 50
18 - 500
-OCH₃
-HN(CH₂)₂NEt₂
17 - 150
90 - 3000
Side chain attached at the 4-amino position.
Anticancer Activity
The 4-aminoquinoline scaffold has emerged as a promising platform for developing anticancer agents. One of the primary mechanisms of action is the inhibition of autophagy, a cellular recycling process that cancer cells often exploit to survive stress and chemotherapy. As lysosomotropic agents, 4-aminoquinolines accumulate in lysosomes, raising the intra-lysosomal pH and inhibiting the fusion of autophagosomes with lysosomes. This blockade of the final step of autophagy leads to the accumulation of dysfunctional proteins and organelles, ultimately triggering apoptotic cell death.[4]
Furthermore, these compounds can sensitize cancer cells to conventional chemotherapeutics and targeted agents, such as Akt inhibitors, offering a promising combinatorial approach to overcome drug resistance.[4][5]
Caption: Anticancer Mechanism via Autophagy Inhibition.
Table 2: In Vitro Cytotoxicity of 7-Substituted 4-Aminoquinoline Derivatives in Human Breast Cancer Cell Lines
(Data synthesized from Solomon, V.R., et al., 2011)[6]
Chloroquine and hydroxychloroquine have demonstrated broad-spectrum antiviral activity in vitro against a variety of viruses, including coronaviruses and influenza. The proposed mechanism involves the impairment of viral entry and replication by interfering with pH-dependent steps. By increasing the pH of endosomes, these drugs can inhibit the conformational changes in viral glycoproteins that are necessary for fusion with the host cell membrane.
While specific data for 4-Amino-7-iodoquinoline is limited, the general activity of the scaffold suggests its derivatives are worthy of investigation as potential antiviral agents. A typical preclinical evaluation workflow is essential for systematically assessing new chemical entities.
Caption: Preclinical Evaluation Workflow for Novel Quinolines.
Experimental Protocols
General Synthesis of a 4-Aminoquinoline Derivative
This protocol describes the synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine as a representative example of nucleophilic aromatic substitution on a 4-chloroquinoline.[6]
Reaction Setup: In a round-bottom flask, combine 4,7-dichloroquinoline (1.0 eq) and an excess of N,N-dimethylethane-1,2-diamine (3.0-5.0 eq). The reaction can be run neat (without solvent) or in a high-boiling point solvent like N-methyl-2-pyrrolidone (NMP) or phenol.
Heating: Heat the reaction mixture to 130-140 °C with continuous stirring.
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4,7-dichloroquinoline) is consumed (typically 6-8 hours).
Work-up: Cool the reaction mixture to room temperature. If run neat, dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
Extraction: Wash the organic solution sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure product.
Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C) and Mass Spectrometry (MS).
In Vitro Anticancer Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[7]
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of serial dilutions in culture medium to achieve the desired final concentrations.
Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for the desired treatment period (e.g., 48 or 72 hours).
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 2-4 hours at 37°C, protected from light.
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage viability against the compound concentration and determine the GI₅₀/IC₅₀ value (the concentration that causes 50% growth inhibition/is cytotoxic to 50% of cells) using non-linear regression analysis.
In Vitro Antimalarial (Heme Polymerization Inhibition Assay)
This assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin) from heme in vitro.[8][9]
Reagent Preparation:
Prepare a 1 mM hematin solution by dissolving hemin chloride in 0.2 M NaOH.
Prepare test compound solutions at various concentrations in DMSO or another suitable solvent.
Prepare a solution of glacial acetic acid (pH ~2.6-3.0).
Assay Setup: In a microcentrifuge tube or a 96-well plate, add 100 µL of the 1 mM hematin solution.
Compound Addition: Add 50 µL of the test compound solution (or control vehicle/chloroquine).
Initiation of Polymerization: Add 50 µL of the glacial acetic acid solution to initiate the reaction.
Incubation: Incubate the mixture at 37°C for 24 hours to allow for β-hematin formation.
Centrifugation and Washing: Centrifuge the tubes/plate at 8000 rpm for 10 minutes. Carefully remove the supernatant (containing unpolymerized heme). Wash the pellet (β-hematin) three times with 200 µL of DMSO, centrifuging after each wash to remove residual unpolymerized heme.
Solubilization and Measurement: After the final wash, dissolve the pellet in 200 µL of 0.1 M NaOH. Transfer 100 µL to a new 96-well plate and measure the absorbance at 405 nm using a microplate reader.
Data Analysis: The absorbance is proportional to the amount of β-hematin formed. Calculate the percentage of inhibition for each compound concentration relative to the negative control (vehicle only). Determine the IC₅₀ value.
In Vitro Antiviral (Plaque Reduction Assay)
This is the gold standard assay for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.[10][11]
Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero, MDCK) in 24-well or 12-well plates. Incubate until the cells are just confluent.
Virus and Compound Preparation: Prepare serial dilutions of the test compound in infection medium (e.g., serum-free MEM). Prepare a virus stock of known titer (Plaque Forming Units/mL).
Infection: Aspirate the culture medium from the cell monolayers and wash twice with sterile PBS. Inoculate each well with a standardized amount of virus (e.g., 50-100 PFU) in a small volume (0.2 mL).
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to adsorb to the cells.
Treatment and Overlay: After adsorption, aspirate the virus inoculum. Overlay the cell monolayer with 1.5 mL of a semi-solid medium (e.g., 0.4% agarose or methylcellulose in MEM) containing the appropriate concentration of the antiviral compound. Include virus control (no drug) and cell control (no virus, no drug) wells.
Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO₂ incubator for several days (time depends on the virus) until plaques are visible in the control wells.
Plaque Visualization: Aspirate the overlay. Fix the cells with a fixative solution (e.g., 10% formalin) for at least 30 minutes. Remove the fixative and stain the monolayer with a staining solution (e.g., 0.8% crystal violet). Plaques will appear as clear, unstained zones against a stained background of viable cells.
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ value (the concentration that reduces the plaque number by 50%).
Conclusion
4-Amino-7-iodoquinoline represents a highly valuable scaffold in modern drug discovery. While its direct biological activities are promising, particularly in the context of antimalarial chemotherapy where it shows potent activity against resistant parasite strains, its greatest strength may lie in its utility as a versatile synthetic intermediate. The reactive iodine at the 7-position allows for extensive and systematic chemical modification, enabling the generation of large compound libraries for SAR studies. This facilitates the fine-tuning of biological activity and the optimization of pharmacokinetic properties. The demonstrated potential of the 4-aminoquinoline core to inhibit fundamental cellular processes like autophagy and heme polymerization across different disease models underscores its continued relevance. Further exploration of derivatives stemming from the 4-Amino-7-iodoquinoline core is a compelling strategy for the development of next-generation therapeutics against malaria, cancer, and viral infections.
4-Amino-7-iodoquinoline: A Versatile Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Among its many derivatives, 4-aminoquinoline has emerged as a "privileged scaffold" due to its ability to interact with diverse biological targets, leading to a broad spectrum of pharmacological activities. This guide focuses on a particularly valuable building block within this class: 4-amino-7-iodoquinoline. The presence of the iodine atom at the 7-position provides a versatile handle for synthetic diversification through modern cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel drug candidates. This document will provide a comprehensive overview of the synthesis, key applications, and experimental protocols related to 4-amino-7-iodoquinoline, serving as a technical resource for professionals in drug discovery and development.
Physicochemical Properties
A clear understanding of the physicochemical properties of 4-amino-7-iodoquinoline is essential for its effective use in drug design and synthesis. The table below summarizes key computed and experimental properties for the closely related 4-amino-7-chloroquinoline, providing a reasonable proxy for the iodo-analogue.
Property
Value (for 4-amino-7-chloroquinoline)
Reference
Molecular Formula
C₉H₇ClN₂
Molecular Weight
178.62 g/mol
IUPAC Name
7-chloroquinolin-4-amine
CAS Number
1198-40-9
Physical Form
Solid
Synthesis of the 4-Amino-7-iodoquinoline Scaffold
The synthesis of 4-amino-7-iodoquinoline can be achieved through a multi-step process, typically starting from a readily available substituted aniline. A general and adaptable synthetic route is outlined below.
Experimental Protocol: Synthesis of 4-Amino-7-iodoquinoline
This protocol describes a plausible synthetic route, starting from 3-iodoaniline.
Step 1: Gould-Jacobs Reaction to form 4-Hydroxy-7-iodoquinoline
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-iodoaniline (1.0 eq) and diethyl(ethoxymethylene)malonate (1.1 eq).
Heating: Heat the mixture at 140-150 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
Cyclization: Allow the reaction mixture to cool slightly, then add it portion-wise to a preheated flask containing diphenyl ether at 250 °C. Maintain this temperature for 30-60 minutes to effect cyclization.
Work-up: Cool the reaction mixture and add hexane to precipitate the product. Filter the solid, wash with hexane, and then with ethyl acetate to afford 4-hydroxy-7-iodoquinoline.
Step 2: Chlorination to form 4-Chloro-7-iodoquinoline
Reaction Setup: In a round-bottom flask, suspend 4-hydroxy-7-iodoquinoline (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
Heating: Heat the mixture to reflux (around 110 °C) for 2-4 hours. The reaction should become a clear solution.
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the pH is ~8. The product will precipitate as a solid.
Purification: Filter the solid, wash with water, and dry. The crude 4-chloro-7-iodoquinoline can be purified by recrystallization or column chromatography.
Step 3: Amination to form 4-Amino-7-iodoquinoline
Reaction Setup: In a sealed tube or pressure vessel, combine 4-chloro-7-iodoquinoline (1.0 eq) with a source of ammonia (e.g., a solution of ammonia in methanol or aqueous ammonia) and a copper catalyst (e.g., CuI).
Heating: Heat the mixture at 120-150 °C for 12-24 hours.
Work-up: Cool the reaction mixture, and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. The crude 4-amino-7-iodoquinoline can be purified by column chromatography to yield the final product.
Applications in Medicinal Chemistry
The 4-amino-7-iodoquinoline scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules. The iodine atom at the 7-position is an excellent leaving group for various palladium- and copper-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.
Antimalarial Agents
The 4-aminoquinoline core is famously found in the antimalarial drug chloroquine. Research has shown that modifications at the 7-position of the quinoline ring can lead to compounds with potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. 7-Iodo- and 7-bromo-4-aminoquinoline derivatives have been shown to be as active as their 7-chloro counterparts. The mechanism of action of 4-aminoquinoline antimalarials involves the inhibition of hemozoin formation in the parasite's digestive vacuole.
The following table summarizes the in vitro antimalarial activity of some 4-aminoquinoline analogs.
Compound
7-Substituent
Side Chain
P. falciparum Strain
IC₅₀ (nM)
Reference
Chloroquine
Cl
-HNCH(CH₃)(CH₂)₃NEt₂
D6 (CQ-S)
10.7
Chloroquine
Cl
-HNCH(CH₃)(CH₂)₃NEt₂
W2 (CQ-R)
87.2
Analog 1
I
-HN(CH₂)₂NEt₂
CQ-S
3-12
Analog 2
I
-HN(CH₂)₃NEt₂
CQ-R
3-12
Bisquinoline Analog
Cl
cyclen
D6 (CQ-S)
7.5
Bisquinoline Analog
Cl
cyclen
W2 (CQ-R)
19.2
Kinase Inhibitors
The 4-aminoquinoline scaffold has also been successfully employed in the design of potent and selective kinase inhibitors for the treatment of cancer. The quinoline ring can mimic the adenine region of ATP, binding to the hinge region of the kinase active site. The 7-substituent can be modified to achieve selectivity and potency for specific kinases.
EGFR Inhibitors: The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. 4-Aminoquinoline derivatives have been designed as EGFR tyrosine kinase inhibitors. Docking studies suggest that these compounds bind to the ATP-binding site of the EGFR kinase domain.
TGF-β Receptor I (TGFβRI) Inhibitors: The transforming growth factor-beta (TGF-β) signaling pathway is implicated in cancer progression and immune evasion. Selective 4-aminoquinoline-based inhibitors of TGFβRI have been developed with nanomolar potency.
The table below presents the inhibitory activity of selected 4-aminoquinoline derivatives against cancer cell lines and kinases.
Agonists and antagonists of Toll-like receptors (TLRs): Modulating the immune response.
Neuroprotective agents: With potential applications in diseases like Parkinson's.
Key Experimental Protocols for Derivatization
The true utility of 4-amino-7-iodoquinoline lies in its potential for diversification through cross-coupling reactions. Below are detailed protocols for three key transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Amino-7-iodoquinoline
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-amino-7-iodoquinoline (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to obtain the 7-aryl-4-aminoquinoline derivative.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction used to form carbon-oxygen or carbon-nitrogen bonds, particularly for the synthesis of diaryl ethers and diaryl amines.
Experimental Protocol: Ullmann Condensation of 4-Amino-7-iodoquinoline with a Phenol
Reaction Setup: In a sealable reaction vessel, combine 4-amino-7-iodoquinoline (1.0 eq), the desired phenol (1.5 eq), a copper(I) catalyst such as CuI (0.1 eq), a ligand such as 1,10-phenanthroline (0.2 eq), and a base such as Cs₂CO₃ (2.0 eq).
Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.
Inert Atmosphere: Purge the vessel with an inert gas.
Heating: Heat the reaction mixture to 100-140 °C for 24-48 hours.
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the organic layer with aqueous lithium chloride solution and then brine. Dry the organic layer and concentrate.
Purification: Purify the crude product by column chromatography to yield the 7-aryloxy-4-aminoquinoline.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.
Experimental Protocol: Negishi Coupling of 4-Amino-7-iodoquinoline
Preparation of the Organozinc Reagent: Prepare the organozinc reagent by reacting the corresponding organic halide with activated zinc metal or by transmetalation from an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂).
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 4-amino-7-iodoquinoline (1.0 eq) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in an anhydrous solvent like tetrahydrofuran (THF).
Addition of Organozinc Reagent: Slowly add the freshly prepared organozinc reagent (1.2 eq) to the reaction mixture at room temperature.
Reaction: Stir the mixture at room temperature or heat to reflux until the starting material is consumed, as monitored by TLC.
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.
Purification: Purify the crude product by column chromatography to obtain the 7-substituted-4-aminoquinoline.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes involved in drug discovery can greatly aid in understanding and planning research. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to 4-amino-7-iodoquinoline-based drug development.
Signaling Pathway Diagrams
Caption: Simplified TGF-β signaling pathway and the inhibitory action of 4-aminoquinoline derivatives.
Caption: EGFR signaling pathway and the mechanism of ATP-competitive inhibition by 4-aminoquinolines.
Experimental Workflow Diagrams
Caption: A typical hit-to-lead optimization workflow in drug discovery.
Exploratory
4-Amino-7-iodoquinoline: A Comprehensive Technical Review of its Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Amino-7-iodoquinoline has emerged as a versatile scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of a div...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-7-iodoquinoline has emerged as a versatile scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of a diverse range of biologically active compounds. Its unique structural features, particularly the iodine atom at the 7-position, provide a reactive handle for further chemical modifications, enabling the exploration of extensive structure-activity relationships (SAR). This technical guide provides an in-depth review of the current research on 4-amino-7-iodoquinoline, with a focus on its synthesis, quantitative biological data, and detailed experimental protocols. The information presented herein is intended to be a valuable resource for researchers and drug development professionals working on the design and discovery of novel therapeutic agents.
Chemical Synthesis
The primary route for the synthesis of 4-aminoquinoline derivatives, including the 7-iodo analogue, is through nucleophilic aromatic substitution (SNAr). This typically involves the reaction of a 4-chloroquinoline precursor with an appropriate amine.
General Synthesis of 4-Amino-7-iodoquinoline Derivatives
A common synthetic strategy involves the reaction of 4-chloro-7-iodoquinoline with a desired amine. The 4-chloro-7-iodoquinoline can be prepared from 4-hydroxy-7-iodoquinoline, which is accessible through various cyclization methods.
Experimental Protocol: Synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine
While the direct synthesis of 4-Amino-7-iodoquinoline is not explicitly detailed in the provided results, a representative protocol for a similar 4-aminoquinoline derivative is the synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine[1]. This method can be adapted for 7-iodo analogues.
Reaction Setup: A mixture of 7-substituted-4-chloro-quinoline and an excess of N,N-dimethyl-alkyl-diamine is prepared.
Reaction Conditions: The reaction is carried out under neat conditions (without a solvent).
Work-up: A simple standard work-up procedure is followed to isolate the crude product[1].
Purification: The crude product is purified by flash chromatography using a dichloromethane and methanol mixture (1 -> 50% gradient)[2].
Salt Formation: The purified product is dissolved in a saturated methanolic solution of hydrochloric acid and then evaporated to dryness to afford the HCl salt[2].
Characterization: The purity and identity of the final compound are verified by UPLC/MS and 1H-NMR[2].
Biological Activity and Structure-Activity Relationships (SAR)
Research into 4-amino-7-iodoquinoline and its derivatives has primarily focused on their potent antimalarial activity. However, significant findings have also been reported for their anticancer and antiviral properties.
Antimalarial Activity
The 4-aminoquinoline core is a well-established pharmacophore for antimalarial drugs, with chloroquine being the most famous example[3][4]. The mechanism of action for many 4-aminoquinolines involves the inhibition of hemozoin formation in the parasite's digestive vacuole. The drug, being a weak base, accumulates in the acidic food vacuole of the parasite. There, it binds to heme (ferriprotoporphyrin IX), preventing its polymerization into non-toxic hemozoin crystals. The accumulation of free heme is toxic to the parasite[5].
Studies have shown that 7-iodo and 7-bromo-4-aminoquinoline derivatives are as active as their 7-chloro counterparts against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum[5][6]. The nature of the side chain attached at the 4-amino position is also crucial for activity against resistant strains[7][8]. Electron-withdrawing groups at the 7-position have been shown to enhance antiplasmodial activity[9].
Table 1: Antimalarial Activity of 7-Substituted 4-Aminoquinoline Derivatives
The 4-aminoquinoline scaffold has also been investigated for its anticancer properties[10][11]. Derivatives of 4-aminoquinoline have shown cytotoxic effects against various cancer cell lines. For instance, a series of 4-aminoquinoline derivatives were effective against human breast tumor cell lines MCF7 and MDA-MB-468[1]. One promising area of research is the development of 4-aminoquinoline derivatives as kinase inhibitors, which can target signaling pathways crucial for cancer cell proliferation and survival[12][13][14][15]. Recent studies have also explored their potential in targeting the HIF-1α signaling pathway, which is implicated in tumor progression[16].
Table 2: Anticancer Activity of 4-Aminoquinoline Derivatives
The antiviral potential of 4-aminoquinolines, particularly chloroquine and hydroxychloroquine, has garnered significant attention[18]. Their proposed mechanism of action in a viral context often involves the alkalinization of endosomes, which can interfere with viral entry and replication processes[18]. While research is ongoing, some 4-aminoquinoline-pyrimidine hybrids have shown activity against feline coronavirus (FIPV) and feline herpes virus[19].
Visualizing Mechanisms and Workflows
Signaling Pathway: Antimalarial Action of 4-Aminoquinolines
The following diagram illustrates the proposed mechanism of action of 4-aminoquinoline antimalarials within the Plasmodium falciparum parasite.
Caption: Mechanism of 4-aminoquinoline antimalarial activity.
Experimental Workflow: Synthesis and Biological Evaluation
The diagram below outlines a typical workflow for the synthesis and subsequent biological evaluation of novel 4-aminoquinoline derivatives.
Caption: General workflow for 4-aminoquinoline drug discovery.
Conclusion
4-Amino-7-iodoquinoline represents a privileged scaffold in the field of medicinal chemistry, offering significant opportunities for the development of new therapeutic agents. Its synthetic accessibility and the reactivity of the 7-iodo substituent make it an ideal starting point for generating diverse chemical libraries. The potent antimalarial activity of its derivatives, including against resistant parasite strains, underscores its continued importance in infectious disease research. Furthermore, the emerging evidence of its anticancer and antiviral potential opens up new avenues for investigation. The data and protocols summarized in this guide aim to facilitate further research and development in this promising area of drug discovery.
Application Notes and Protocols for the Laboratory Synthesis of 4-Amino-7-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for the synthesis of 4-amino-7-iodoquinoline, a valuable building block in medicinal chemistry and drug...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 4-amino-7-iodoquinoline, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the chlorination of 4-hydroxy-7-iodoquinoline to yield the intermediate, 4-chloro-7-iodoquinoline, followed by amination to produce the final product.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-7-iodoquinoline
This procedure details the conversion of 4-hydroxy-7-iodoquinoline to 4-chloro-7-iodoquinoline using phosphorus oxychloride, which serves as both the chlorinating agent and the solvent.[1] This is a standard method for the conversion of hydroxyquinolines to their chloro derivatives.[2]
Materials:
4-hydroxy-7-iodoquinoline
Phosphorus oxychloride (POCl₃)
Ice
Water
Ethanol
Dichloromethane (for TLC)
Petroleum ether (for TLC)
Equipment:
Round-bottom flask with a reflux condenser
Heating mantle
Magnetic stirrer
Apparatus for filtration under reduced pressure
Beakers and standard laboratory glassware
Thin Layer Chromatography (TLC) apparatus
Procedure:
In a round-bottom flask, add 4-hydroxy-7-iodoquinoline.
Carefully add an excess of phosphorus oxychloride (approximately 10-20 molar equivalents) to the flask. The POCl₃ acts as both the reagent and the solvent.[1]
Heat the reaction mixture to reflux (approximately 100-110 °C) with constant stirring.[1]
Maintain the reflux for 3-6 hours. Monitor the progress of the reaction by TLC, using a solvent system such as dichloromethane/petroleum ether.[1]
Once the reaction is complete (indicated by the disappearance of the starting material), cool the mixture to room temperature.
Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring to quench the excess phosphorus oxychloride. This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.
A precipitate of the crude product will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
Dry the crude 4-chloro-7-iodoquinoline.
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-chloro-7-iodoquinoline.
Step 2: Synthesis of 4-Amino-7-iodoquinoline
This protocol describes the nucleophilic aromatic substitution (SNAr) of the 4-chloro group in 4-chloro-7-iodoquinoline with an amino group using an ammonia source. This is a common method for the synthesis of 4-aminoquinolines.[3][4]
Materials:
4-chloro-7-iodoquinoline
Ammonia solution (e.g., 28-30% in water or a solution in an organic solvent like ethanol) or an ammonium salt (e.g., ammonium chloride with a base)
A suitable high-boiling solvent (e.g., N-methyl-2-pyrrolidone (NMP), ethanol, or neat conditions can be explored)[3][4][5]
Dichloromethane or ethyl acetate (for extraction)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
Sealed reaction vessel or a round-bottom flask with a reflux condenser
Heating mantle or oil bath
Magnetic stirrer
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Procedure:
In a pressure-rated sealed tube or a round-bottom flask, combine 4-chloro-7-iodoquinoline and the chosen solvent (if not running neat).
Add an excess of the ammonia source. If using an ammonia solution, it can be added directly.
Seal the vessel or fit the flask with a reflux condenser.
Heat the reaction mixture to a temperature between 120-150 °C with vigorous stirring.[4] The optimal temperature and reaction time will need to be determined empirically, but a duration of 6-24 hours is a typical starting point.[3][4]
Monitor the reaction by TLC until the starting material is consumed.
After completion, cool the reaction mixture to room temperature.
If a solvent was used, remove it under reduced pressure.
Partition the residue between dichloromethane or ethyl acetate and water.
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-amino-7-iodoquinoline.
Purify the crude product by column chromatography or recrystallization to obtain the final product.
Data Presentation
Table 1: Summary of Reactants and Products for the Synthesis of 4-Chloro-7-iodoquinoline
Compound
Molecular Formula
Molar Mass ( g/mol )
Molar Eq.
Role
4-hydroxy-7-iodoquinoline
C₉H₆INO
271.05
1.0
Starting Material
Phosphorus oxychloride
POCl₃
153.33
Excess
Reagent & Solvent
4-chloro-7-iodoquinoline
C₉H₅ClIN
289.50
-
Product
Table 2: Summary of Reactants and Products for the Synthesis of 4-Amino-7-iodoquinoline
Compound
Molecular Formula
Molar Mass ( g/mol )
Molar Eq.
Role
4-chloro-7-iodoquinoline
C₉H₅ClIN
289.50
1.0
Starting Material
Ammonia
NH₃
17.03
Excess
Reagent
4-amino-7-iodoquinoline
C₉H₇IN₂
270.07
-
Product
Table 3: Physicochemical and Yield Data
Compound
Melting Point (°C)
Appearance
Typical Yield (%)
4-chloro-7-iodoquinoline
125-129
Solid
70-85
4-amino-7-iodoquinoline
~150 (for chloro analog)
White to off-white powder
50-70
Note: The yield is highly dependent on the specific reaction conditions and purification methods. The melting point for 4-amino-7-iodoquinoline is estimated based on the similar compound 4-amino-7-chloroquinoline.[6]
Visualization of Experimental Workflow
Caption: Experimental workflow for the two-step synthesis of 4-amino-7-iodoquinoline.
Application Notes and Protocols for the Microwave-Assisted Synthesis of 4-Amino-7-iodoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably antimalarial drugs like chloroquine.[1] The introduction of an iodine atom at the 7-position of the quinoline ring can significantly modulate the biological activity of these compounds, offering opportunities for the development of new drug candidates with potentially enhanced efficacy or novel mechanisms of action. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in medicinal chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and improved product purity.[2][3]
These application notes provide a detailed protocol for the efficient synthesis of 4-amino-7-iodoquinoline derivatives utilizing microwave irradiation. The described two-step procedure involves the initial synthesis of the key intermediate, 4-chloro-7-iodoquinoline, followed by a microwave-mediated nucleophilic aromatic substitution (SNAr) reaction with various primary and secondary amines.
Biological Significance of 4-Amino-7-iodoquinoline Derivatives
The 4-aminoquinoline core is crucial for the antimalarial activity of drugs like chloroquine, which is believed to interfere with heme detoxification in the parasite's food vacuole.[4][5] Modifications at the 7-position of the quinoline ring have been shown to influence the drug's activity and resistance profile. While the 7-chloro substituent is common, the introduction of a bulky and lipophilic iodine atom can alter the compound's interaction with its biological targets.
Beyond their established antimalarial properties, 4-aminoquinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects.[6][7] The cytotoxic properties of some 4-aminoquinoline derivatives against various cancer cell lines make them promising candidates for the development of novel antineoplastic agents.[6][8][9] The synthesis of a library of 4-amino-7-iodoquinoline derivatives can, therefore, provide valuable insights into structure-activity relationships (SAR) and facilitate the discovery of new therapeutic leads.
Experimental Protocols
This section details the experimental procedures for the synthesis of 4-amino-7-iodoquinoline derivatives.
Part 1: Synthesis of 4-Chloro-7-iodoquinoline (Intermediate)
The synthesis of the 4-chloro-7-iodoquinoline intermediate is a crucial first step. This can be achieved through various methods, with a common route involving the cyclization of a substituted aniline followed by chlorination.
Protocol 1: Synthesis of 4-Chloro-7-iodoquinoline
Step 1a: Synthesis of 7-Iodo-4-hydroxyquinoline: A mixture of 3-iodoaniline and diethyl malonate is heated to generate the corresponding anilinomethylenemalonate. This intermediate is then cyclized at high temperature, typically in a high-boiling solvent like Dowtherm A, to yield 7-iodo-4-hydroxyquinoline.
Step 1b: Chlorination of 7-Iodo-4-hydroxyquinoline: The 7-iodo-4-hydroxyquinoline is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the desired 4-chloro-7-iodoquinoline. The reaction is typically carried out at elevated temperatures. After completion, the reaction mixture is carefully quenched with ice and neutralized to precipitate the product.
Purification: The crude 4-chloro-7-iodoquinoline is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes, to afford the pure intermediate.
Part 2: Microwave-Assisted Synthesis of 4-Amino-7-iodoquinoline Derivatives
The final step involves the nucleophilic aromatic substitution of the chlorine atom at the 4-position of 4-chloro-7-iodoquinoline with a desired amine under microwave irradiation.
General Protocol 2: Microwave-Assisted Amination
Reaction Setup: In a 10 mL microwave reaction vial, combine 4-chloro-7-iodoquinoline (1.0 mmol), the desired primary or secondary amine (1.2-2.0 mmol), and a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol (3-5 mL). For reactions with less reactive amines, the addition of a base like N,N-diisopropylethylamine (DIPEA) or potassium carbonate may be beneficial.
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a temperature ranging from 140 to 180°C for a duration of 10 to 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
Work-up: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-amino-7-iodoquinoline derivative.
Data Presentation
The following tables summarize the expected reaction parameters and yields for the microwave-assisted synthesis of various 4-amino-7-iodoquinoline derivatives based on analogous reactions with 7-chloroquinolines.
Table 1: Reaction Conditions for Microwave-Assisted Synthesis of 4-Amino-7-iodoquinoline Derivatives
Entry
Amine
Solvent
Temperature (°C)
Time (min)
1
Propylamine
DMSO
150
20
2
Butylamine
Ethanol
160
15
3
Aniline
DMSO
180
30
4
4-Fluoroaniline
DMSO
180
30
5
Morpholine
Ethanol
140
25
6
Piperidine
DMSO
140
20
Table 2: Representative Yields for Microwave-Assisted Synthesis of 4-Amino-7-iodoquinoline Derivatives
Entry
Product
Expected Yield (%)
1
N-Propyl-7-iodoquinolin-4-amine
85-95
2
N-Butyl-7-iodoquinolin-4-amine
88-96
3
N-Phenyl-7-iodoquinolin-4-amine
80-90
4
N-(4-Fluorophenyl)-7-iodoquinolin-4-amine
82-92
5
4-(7-Iodoquinolin-4-yl)morpholine
85-95
6
4-(7-Iodoquinolin-4-yl)piperidine
87-97
Note: The yields are estimates based on similar reactions and may vary depending on the specific amine and reaction conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of 4-amino-7-iodoquinoline derivatives.
Synthetic workflow for 4-amino-7-iodoquinoline derivatives.
Signaling Pathway Implication
The 4-aminoquinoline scaffold is known to interfere with signaling pathways relevant to cancer cell survival. For instance, chloroquine has been shown to inhibit autophagy, a cellular process that can promote cancer cell survival under stress. The diagram below illustrates a simplified representation of the autophagy pathway and the potential point of intervention for 4-aminoquinoline derivatives.
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Amino-7-iodoquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-amino-7-iodoquinoline analogs utilizing palladium-cat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-amino-7-iodoquinoline analogs utilizing palladium-catalyzed cross-coupling reactions. This class of compounds is of significant interest in medicinal chemistry, particularly for the development of novel antimalarial agents.[1][2] The methodologies described herein focus on the functionalization of the 7-position of the 4-aminoquinoline scaffold, a key strategy in overcoming drug resistance.[2]
Introduction
The 4-aminoquinoline core is a privileged scaffold in drug discovery, most notably represented by the antimalarial drug chloroquine.[3] However, the emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new analogs.[2] Modification at the 7-position of the quinoline ring has been a fruitful strategy to restore and enhance antimalarial activity.[2] Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig, Suzuki, Sonogashira, and Heck reactions, offer versatile and efficient methods for the synthesis of a diverse library of 4-amino-7-substituted-quinoline analogs.[4][5][6]
General Synthetic Strategy
The general approach for the synthesis of 4-amino-7-iodoquinoline analogs involves a two-step process. The first step is the synthesis of the 4-amino-7-iodoquinoline core, which serves as the key intermediate. This is typically achieved through the nucleophilic aromatic substitution of 4,7-dichloroquinoline or a related precursor. The second step involves the palladium-catalyzed functionalization of the 7-iodo position with various coupling partners.
Caption: General workflow for the synthesis of 4-amino-7-iodoquinoline analogs.
Palladium-Catalyzed Cross-Coupling Reactions: Protocols and Data
The following sections provide generalized protocols for key palladium-catalyzed reactions for the functionalization of the 4-amino-7-iodoquinoline core. It is important to note that these are representative procedures and may require optimization for specific substrates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of a wide range of primary and secondary amines at the 7-position of the quinoline ring.[7][8]
Experimental Protocol (General):
To an oven-dried Schlenk tube, add 4-amino-7-iodoquinoline (1.0 equiv), the desired amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv).
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
Add a degassed anhydrous solvent (e.g., 1,4-dioxane or toluene).
Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-120 °C) with stirring for the specified time (typically 12-24 h), monitoring the reaction by TLC or LC-MS.
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Table 1: Representative Yields for Buchwald-Hartwig Amination of Aryl Halides
Note: The data in this table is for analogous heterocyclic systems and serves as a reference for potential reaction conditions and expected yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound.[6] This reaction is widely used to introduce aryl or heteroaryl substituents at the 7-position.[6]
Experimental Protocol (General):
In a reaction vessel, combine 4-amino-7-iodoquinoline (1.0 equiv), the arylboronic acid or ester (1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
De-gas the vessel and introduce an inert atmosphere (argon or nitrogen).
Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).
Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (typically 6-24 h), monitoring by TLC or LC-MS.
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purify the residue by flash column chromatography.
Table 2: Representative Yields for Suzuki-Miyaura Coupling of Heterocyclic Halides
Note: The data in this table is for analogous heterocyclic systems and serves as a reference for potential reaction conditions and expected yields.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to 7-alkynyl-4-aminoquinoline analogs.[11][12]
Experimental Protocol (General):
To a Schlenk flask, add 4-amino-7-iodoquinoline (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
Evacuate and backfill the flask with an inert gas.
Add a degassed solvent (e.g., THF, DMF, or an amine solvent like triethylamine).
Add the terminal alkyne (1.2-1.5 equiv) and a base (e.g., triethylamine or diisopropylamine, if not used as the solvent).
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
Once complete, dilute the reaction mixture with an organic solvent and filter through Celite.
Concentrate the filtrate and purify the crude product by flash column chromatography.
Table 3: Representative Yields for Sonogashira Coupling of Aryl Halides
Note: The data in this table is for analogous aryl halides and serves as a reference for potential reaction conditions and expected yields.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, allowing for the introduction of vinyl groups at the 7-position.[8][16]
Experimental Protocol (General):
In a sealable reaction tube, combine 4-amino-7-iodoquinoline (1.0 equiv), the alkene (e.g., methyl acrylate, 1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv).
Add a polar aprotic solvent (e.g., DMF, NMP, or acetonitrile).
Seal the tube and heat the reaction mixture to the required temperature (typically 100-140 °C) for 12-24 h.
After cooling, dilute the mixture with water and extract with an organic solvent.
Wash the combined organic layers with brine, dry, and concentrate.
Purify the product by flash column chromatography.
Table 4: Representative Yields for Heck Reaction of Aryl Halides
Note: The data in this table is for analogous aryl halides and serves as a reference for potential reaction conditions and expected yields.
Mechanism and Biological Relevance
General Catalytic Cycle of Palladium Cross-Coupling Reactions
The palladium-catalyzed cross-coupling reactions discussed above generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.[16][19]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Biological Signaling Pathways
4-Aminoquinoline analogs are primarily investigated for their antimalarial activity. Their mechanism of action is believed to involve the inhibition of hemozoin biocrystallization in the digestive vacuole of the malaria parasite.[1][20] This leads to the accumulation of toxic free heme, which causes oxidative stress and parasite death.[1][21]
Additionally, some 4-aminoquinoline derivatives have been shown to modulate the immune system through interaction with Toll-like receptors (TLRs), particularly TLR7, TLR8, and TLR9, which are involved in the recognition of pathogen-associated molecular patterns.[11] The following diagram illustrates a simplified TLR7/8 signaling pathway.
Application Notes and Protocols for the Development of Antimalarial Agents Using 4-Amino-7-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the utilization of 4-amino-7-iodoquinoline as a scaffold for the development of novel antimalarial...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 4-amino-7-iodoquinoline as a scaffold for the development of novel antimalarial agents. This document outlines the rationale, synthesis, mechanism of action, and key experimental protocols for screening and characterizing these compounds. The substitution of the 7-chloro group in molecules like chloroquine with a 7-iodo group has been shown to maintain or, in some cases, enhance antimalarial activity, particularly against resistant strains of Plasmodium falciparum.
Introduction and Rationale
The 4-aminoquinoline core is a well-established pharmacophore for antimalarial drugs, with chloroquine being a prominent example. The primary mechanism of action for this class of compounds is the inhibition of hemozoin formation in the parasite's digestive vacuole. During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystal called hemozoin. 4-aminoquinolines are weak bases that accumulate in the acidic digestive vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme, ultimately killing the parasite.[1][2][3]
Widespread resistance to chloroquine has necessitated the development of new analogs. Structure-activity relationship (SAR) studies have demonstrated that modifications at the 7-position of the quinoline ring can significantly impact drug efficacy. Research has shown that replacing the 7-chloro substituent with a bromo or iodo group can result in compounds with potent antiplasmodial activity against both chloroquine-susceptible and -resistant strains of P. falciparum.[4][5] The 7-iodo substituent, in particular, offers a promising avenue for developing new antimalarial candidates due to its electronic and steric properties which can influence drug-target interactions and pharmacokinetic profiles.
Synthesis of 4-Amino-7-iodoquinoline Derivatives
The synthesis of 4-amino-7-iodoquinoline derivatives typically follows a multi-step process, starting from a suitably substituted aniline. A general synthetic route involves the condensation of an aniline with a diethyl ethoxymethylenemalonate followed by a cyclization reaction to form the quinoline ring. The resulting 4-hydroxyquinoline is then converted to a 4-chloroquinoline intermediate, which can subsequently be reacted with a desired amine side chain. For the synthesis of 7-iodo analogs, 3-iodoaniline would be a key starting material.
A representative synthetic scheme is outlined below, adapted from general methods for the synthesis of 7-substituted 4-aminoquinolines.[3][6][7]
Protocol: General Synthesis of a 7-Iodo-4-aminoquinoline Analog
Step 1: Synthesis of Diethyl 2-((3-iodophenyl)amino)maleate
In a round-bottom flask, combine 3-iodoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
Heat the mixture at 100-110 °C for 2-3 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, allow the mixture to cool to room temperature. The crude product can often be used in the next step without further purification.
Step 2: Cyclization to form 7-Iodo-4-hydroxyquinoline
Add the crude product from Step 1 to a high-boiling point solvent such as diphenyl ether.
Heat the mixture to 240-250 °C for 30-60 minutes.
Monitor the reaction by TLC.
After cooling, add hexane to precipitate the product.
Filter the solid, wash with hexane, and dry to obtain 7-iodo-4-hydroxyquinoline.
Step 3: Chlorination to form 4-Chloro-7-iodoquinoline
Suspend 7-iodo-4-hydroxyquinoline (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).
Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.
Monitor the reaction by TLC.
Carefully pour the cooled reaction mixture onto crushed ice with stirring.
Neutralize with a base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the product.
Filter the solid, wash with water, and dry to yield 4-chloro-7-iodoquinoline.
Step 4: Amination to form the final 7-Iodo-4-aminoquinoline derivative
In a sealed tube or microwave reactor, combine 4-chloro-7-iodoquinoline (1 equivalent) and the desired amine side chain (e.g., N,N-diethylethylenediamine, 2-5 equivalents) in a solvent such as phenol or N-methyl-2-pyrrolidone (NMP).
After cooling, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane) and wash with an aqueous base (e.g., NaOH solution) to remove the phenol.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the final 7-iodo-4-aminoquinoline derivative.
Quantitative Data on Antimalarial Activity
The antimalarial activity of 4-amino-7-iodoquinoline derivatives is typically assessed against various strains of P. falciparum, including chloroquine-sensitive (e.g., 3D7, NF54) and chloroquine-resistant (e.g., K1, W2, Dd2) strains. The 50% inhibitory concentration (IC₅₀) is the standard metric for in vitro potency. Cytotoxicity against a mammalian cell line (e.g., Vero, HepG2) is also determined to calculate the selectivity index (SI), which is a measure of the compound's therapeutic window.
Table 1: Representative Antimalarial Activity of 7-Substituted 4-Aminoquinoline Analogs
Note: The data presented is compiled from multiple sources and serves as a representative example. Direct comparison between studies should be made with caution due to variations in experimental conditions.
Key Experimental Protocols
In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This assay measures the proliferation of P. falciparum in erythrocytes by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.
Materials:
P. falciparum culture (synchronized to the ring stage)
Human erythrocytes (O+)
Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax II)
96-well black, clear-bottom microplates, pre-dosed with test compounds
Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100
Prepare a parasite culture with 2% hematocrit and 0.5-1% parasitemia in complete medium.
Add 200 µL of the parasite culture to each well of the pre-dosed 96-well plate. Include positive (chloroquine) and negative (no drug) controls.
Incubate the plate for 72 hours at 37°C in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator.
After incubation, prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 5,000-fold into the lysis buffer (final concentration of 2x SYBR Green I).
Carefully remove 100 µL of the culture medium from each well.
Add 100 µL of the SYBR Green I lysis buffer to each well.
Mix gently and incubate the plate in the dark at room temperature for 1-2 hours.
Read the fluorescence using a plate reader.
Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
β-Hematin Inhibition Assay
This cell-free assay assesses the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin), which is a direct measure of the compound's mechanism of action.
Application of 4-Amino-7-iodoquinoline in Cancer Cell Line Studies: A Review of Related Compounds
For Researchers, Scientists, and Drug Development Professionals Introduction The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biologi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including anticancer properties. While specific research on the anticancer effects of 4-Amino-7-iodoquinoline is limited in publicly available literature, extensive studies on structurally related 4-aminoquinoline derivatives, particularly those with halogen substitutions at the 7-position (e.g., chloro, fluoro), provide valuable insights into the potential mechanisms of action and experimental approaches for evaluating such compounds. These derivatives have demonstrated significant cytotoxicity against various cancer cell lines, often through the induction of apoptosis and modulation of key signaling pathways.
This document provides a detailed overview of the application of 4-aminoquinoline derivatives in cancer cell line studies, with a focus on methodologies and potential signaling pathways that would be relevant for the investigation of 4-Amino-7-iodoquinoline. The data presented is based on studies of analogous compounds and should be considered as a guide for designing and interpreting experiments with the 7-iodo derivative.
Data Presentation: Cytotoxicity of 4-Aminoquinoline Derivatives
The following table summarizes the 50% growth inhibition (GI₅₀) values for various 4-aminoquinoline derivatives against human breast cancer cell lines, providing a comparative reference for potential efficacy.
This protocol outlines the determination of the cytotoxic effects of a test compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
Cancer cell lines (e.g., MCF-7, MDA-MB-468)
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
4-Amino-7-iodoquinoline (or related derivative)
MTT solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well microtiter plates
Phosphate-buffered saline (PBS)
Procedure:
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
Incubation: Incubate the plates for 24, 48, or 72 hours.
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value.
This protocol describes the detection of apoptosis in cancer cells treated with the test compound using flow cytometry.
Materials:
Cancer cell lines
Complete growth medium
4-Amino-7-iodoquinoline (or related derivative)
Annexin V-FITC Apoptosis Detection Kit
6-well plates
Flow cytometer
Procedure:
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compound for 24 or 48 hours.
Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin.
Cell Washing: Wash the cells twice with cold PBS.
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples using a flow cytometer.
Visualizations
Signaling Pathway: PI3K/Akt Pathway Inhibition
Several 4-aminoquinoline derivatives have been shown to exert their anticancer effects by modulating the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis.
Caption: Proposed inhibition of the PI3K/Akt signaling pathway by a 4-aminoquinoline derivative.
Experimental Workflow: Cytotoxicity and Apoptosis Analysis
The following diagram illustrates a typical workflow for evaluating the anticancer properties of a novel compound like 4-Amino-7-iodoquinoline.
Caption: General experimental workflow for in vitro anticancer drug screening.
Application
Application Note: High-Purity Isolation of 4-Amino-7-iodoquinoline via Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals. Introduction 4-Amino-7-iodoquinoline is a critical heterocyclic building block in medicinal chemistry and drug discovery, serving as a precursor for...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Amino-7-iodoquinoline is a critical heterocyclic building block in medicinal chemistry and drug discovery, serving as a precursor for a variety of bioactive molecules, including antimalarial and anticancer agents. The purity of this intermediate is paramount for the successful synthesis of downstream targets and for obtaining reliable biological data. This application note provides a detailed protocol for the purification of 4-Amino-7-iodoquinoline using flash column chromatography, a standard and efficient method for isolating compounds of interest from complex reaction mixtures.
The protocol outlines the preparation of the crude sample, selection of the stationary and mobile phases, and a step-by-step procedure for packing and running the column to achieve high purity. The provided methodology is designed to be a robust starting point for researchers, which can be further optimized based on the specific impurity profile of the crude material.
Experimental Protocol
This protocol details the purification of 4-Amino-7-iodoquinoline on a silica gel stationary phase using a gradient elution of ethyl acetate in hexane.
Materials and Equipment:
Crude 4-Amino-7-iodoquinoline
Silica gel (60 Å, 230-400 mesh)
Hexane (HPLC grade)
Ethyl acetate (HPLC grade)
Methanol (HPLC grade)
Dichloromethane (DCM, HPLC grade)
Glass chromatography column
Fraction collector or test tubes
Thin Layer Chromatography (TLC) plates (silica gel coated)
UV lamp (254 nm)
Rotary evaporator
Beakers, flasks, and other standard laboratory glassware
Procedure:
Preparation of the Crude Sample:
Dissolve the crude 4-Amino-7-iodoquinoline in a minimal amount of dichloromethane (DCM) or a mixture of DCM and methanol for highly polar impurities.
Add a small amount of silica gel to the dissolved sample (approximately 1-2 times the weight of the crude product) to create a slurry.
Concentrate the slurry using a rotary evaporator until a dry, free-flowing powder is obtained. This "dry loading" method generally results in better separation.
Column Packing:
Prepare a slurry of silica gel in hexane.
Secure the chromatography column in a vertical position and add a small amount of hexane.
Carefully pour the silica gel slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.
Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just at the top of the silica bed.
Sample Loading:
Carefully add the prepared dry-loaded sample to the top of the silica gel bed, creating a uniform layer.
Gently add a thin layer of sand or glass beads on top of the sample to prevent disturbance of the sample layer during solvent addition.
Elution and Fraction Collection:
Begin the elution with a non-polar solvent system, such as 100% hexane or a low percentage of ethyl acetate in hexane (e.g., 95:5 hexane:ethyl acetate).
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is outlined in the data table below.
Collect fractions of a consistent volume throughout the elution process.
Monitor the separation by spotting collected fractions on a TLC plate and visualizing under a UV lamp.
Combine the fractions containing the pure 4-Amino-7-iodoquinoline.
Isolation of the Pure Compound:
Combine the pure fractions in a round-bottom flask.
Remove the solvent using a rotary evaporator to yield the purified 4-Amino-7-iodoquinoline as a solid.
Determine the yield and assess the purity using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).
Data Presentation
The following table summarizes the key parameters for the column chromatography purification of 4-Amino-7-iodoquinoline.
Parameter
Value/Recommendation
Stationary Phase
Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent)
Gradient of Ethyl Acetate in Hexane
Suggested Gradient
1. 5-20% Ethyl Acetate in Hexane (to elute non-polar impurities)2. 20-50% Ethyl Acetate in Hexane (to elute the product)3. 50-100% Ethyl Acetate in Hexane (to wash the column)
Crude to Silica Ratio
1:30 to 1:50 (w/w)
Sample Loading Method
Dry Loading
Detection Method
UV visualization at 254 nm (for TLC)
Typical Recovery Yield
> 85% (highly dependent on crude purity)
Visualizations
The following diagram illustrates the workflow for the purification of 4-Amino-7-iodoquinoline by column chromatography.
Caption: Workflow for the column chromatography purification of 4-Amino-7-iodoquinoline.
Method
Application Notes and Protocols: Synthesis and Biological Screening of Novel 4-Amino-7-iodoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous drugs with a wide range of bio...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous drugs with a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The introduction of a halogen atom, such as iodine, at the 7-position of the quinoline ring can significantly influence the compound's physicochemical properties and biological activity.[3] This document provides detailed protocols for the synthesis of novel 4-amino-7-iodoquinoline derivatives and their subsequent biological screening to identify promising therapeutic candidates.
Synthesis of 4-Amino-7-iodoquinoline Derivatives
The primary synthetic route to 4-amino-7-iodoquinoline derivatives involves the nucleophilic aromatic substitution (SNAr) of a 4-chloro-7-iodoquinoline precursor with a desired amine.[1][4] This approach is versatile and allows for the introduction of diverse side chains at the 4-position, enabling the exploration of structure-activity relationships (SAR).
General Synthetic Workflow
Caption: Synthetic workflow for 4-amino-7-iodoquinoline derivatives.
Experimental Protocol: Synthesis of N-(substituted)-7-iodoquinolin-4-amine
This protocol describes a general method for the synthesis of 4-amino-7-iodoquinoline derivatives starting from 4,7-dichloroquinoline.
Materials:
4,7-dichloroquinoline
Sodium iodide (NaI)
N,N-Dimethylformamide (DMF)
Appropriate primary or secondary amine (e.g., N,N-dimethylethane-1,2-diamine)
Potassium carbonate (K₂CO₃) or other suitable base
Triethylamine
N-methyl-2-pyrrolidone (NMP)
Ethyl acetate
Brine solution
Anhydrous magnesium sulfate (MgSO₄)
Dichloromethane (DCM)
Hexane
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 4-chloro-7-iodoquinoline
A mixture of 4,7-dichloroquinoline and sodium iodide in a suitable solvent like DMF or acetonitrile is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
The residue is taken up in dichloromethane and washed with water and brine.
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to yield the crude 4-chloro-7-iodoquinoline, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of N-(substituted)-7-iodoquinolin-4-amine
A mixture of 4-chloro-7-iodoquinoline, the desired amine (2-5 equivalents), a base such as potassium carbonate, and triethylamine in a solvent like NMP is heated under reflux.[5]
The reaction is monitored by TLC.
After completion, the mixture is cooled to room temperature and diluted with ethyl acetate.
The organic layer is washed multiple times with brine and water to remove the high-boiling point solvent (NMP).[5]
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate or chloroform and methanol) to afford the pure 4-amino-7-iodoquinoline derivative.[6]
Characterization:
The structure of the synthesized compounds should be confirmed by spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6]
Biological Screening
The synthesized 4-amino-7-iodoquinoline derivatives can be screened for a variety of biological activities. Below are protocols for anticancer, antimicrobial, and antimalarial screening.
Biological Screening Workflow
Caption: General workflow for biological screening of synthesized compounds.
Anticancer Activity Screening
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Cell Lines: A panel of human cancer cell lines can be used, for instance, breast cancer lines (MCF-7, MDA-MB-468) or colon cancer lines (HCT116).[6][7]
Protocol: MTT Assay
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate growth medium.[6] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[6]
Compound Treatment: Prepare serial dilutions of the synthesized 4-amino-7-iodoquinoline derivatives in the growth medium. Add 100 µL of the compound solutions to the wells, resulting in final concentrations typically ranging from 0.1 to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) values by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]
Note: The data presented here is illustrative and based on similar 4-aminoquinoline derivatives. Actual results for 7-iodo derivatives may vary.
Antimicrobial Activity Screening
Principle: The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined by the broth microdilution method.
Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria should be used.[8][9]
Protocol: Broth Microdilution Method
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
Compound Dilution: Prepare two-fold serial dilutions of the synthesized compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[9]
Note: The data presented here is illustrative. Actual results for 7-iodo derivatives will need to be determined experimentally.
Antimalarial Activity Screening
Principle: The SYBR Green I-based fluorescence assay is a widely used method for determining the in vitro susceptibility of Plasmodium falciparum to antimalarial drugs. SYBR Green I is a fluorescent dye that intercalates with DNA, and the fluorescence intensity is proportional to the amount of parasitic DNA, thus reflecting parasite growth.
Parasite Strains: Both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, W2) strains of P. falciparum should be used to assess activity against resistant parasites.[10][11]
Protocol: SYBR Green I Assay
Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with human serum or Albumax.
Assay Setup: In a 96-well plate, add serial dilutions of the test compounds. Add the parasitized red blood cell suspension (1% parasitemia, 2% hematocrit). Include parasite-free red blood cells as a background control and known antimalarial drugs (e.g., chloroquine, artemisinin) as positive controls.
Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂.
Lysis and Staining: Add lysis buffer containing SYBR Green I to each well.
Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1 hour and then measure the fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of parasite growth inhibition relative to the drug-free control. Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.[10]
Note: The data presented here is illustrative and based on similar 4-aminoquinoline derivatives. Actual results for 7-iodo derivatives may vary.
Mechanism of Action Insight: Antimalarial Activity
The primary mechanism of action for many 4-aminoquinoline antimalarials is the inhibition of hemozoin formation in the parasite's digestive vacuole.[12]
Caption: Inhibition of hemozoin formation by 4-aminoquinolines.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the synthesis and biological evaluation of novel 4-amino-7-iodoquinoline derivatives. By systematically synthesizing and screening a library of these compounds, researchers can identify lead candidates with potent anticancer, antimicrobial, or antimalarial activity for further drug development. The structure-activity relationship data generated will be invaluable for optimizing the therapeutic potential of this promising class of compounds.
Application Notes and Protocols: 4-Amino-7-iodoquinoline as a Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals Introduction The 4-amino-7-iodoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of kinase inhib...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-amino-7-iodoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of kinase inhibitors. Its unique chemical properties allow for versatile substitutions, enabling the development of potent and selective inhibitors for a range of kinase targets implicated in diseases such as cancer and inflammatory disorders. The iodine atom at the 7-position provides a useful handle for further chemical modifications, such as Suzuki or Sonogashira coupling reactions, allowing for the exploration of a wide chemical space to optimize potency and selectivity. This document provides detailed application notes and protocols for researchers working with 4-amino-7-iodoquinoline-based kinase inhibitors, covering their synthesis, biological evaluation, and the key signaling pathways they modulate.
Data Presentation: Kinase Inhibitory Activity
The 4-amino-7-iodoquinoline scaffold has been successfully utilized to develop inhibitors against several key kinases. The following tables summarize the in vitro inhibitory activities (IC50 values) of representative compounds based on this scaffold against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Src kinase, and Receptor-Interacting Protein Kinase 2 (RIPK2).
Table 1: Inhibitory Activity of 4-Amino-7-iodoquinoline Derivatives against EGFR
Protocol 1: General Synthesis of 4-Anilino-7-iodoquinoline Derivatives
This protocol describes a general two-step synthesis for 4-anilino-7-iodoquinoline derivatives, starting from 4-chloro-7-iodoquinoline and a substituted aniline.
Materials:
4-chloro-7-iodoquinoline
Substituted aniline (e.g., 3-ethynylaniline)
Isopropanol (i-PrOH)
Pyridine hydrochloride (Pyridine-HCl)
Dichloromethane (DCM)
Saturated sodium bicarbonate solution
Anhydrous sodium sulfate
Silica gel for column chromatography
Hexane and Ethyl Acetate for chromatography
Procedure:
To a solution of 4-chloro-7-iodoquinoline (1 equivalent) in isopropanol, add the desired substituted aniline (1.1 equivalents) and a catalytic amount of pyridine hydrochloride.
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution.
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the desired 4-anilino-7-iodoquinoline derivative.[8]
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol provides a general method for determining the IC50 value of a 4-amino-7-iodoquinoline derivative against a target kinase using the luminescent ADP-Glo™ Kinase Assay.
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
ATP solution
Test compound (4-amino-7-iodoquinoline derivative) dissolved in DMSO
ADP-Glo™ Kinase Assay Kit (Promega)
White, opaque 96-well or 384-well plates
Procedure:
Prepare serial dilutions of the test compound in kinase buffer with a constant final DMSO concentration (typically ≤1%).
In a white-walled multi-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
Add the recombinant kinase and the kinase-specific substrate to each well, except for the negative control wells.
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
Incubate the plate at 30°C for 60 minutes.
Stop the kinase reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. This step also depletes the remaining ATP.
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
Measure the luminescence using a plate reader.
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of 4-amino-7-iodoquinoline derivatives on cancer cell lines.[9][10][11]
Materials:
Cancer cell line of interest (e.g., A549 for EGFR inhibitors)
Complete cell culture medium
Test compound (4-amino-7-iodoquinoline derivative) dissolved in DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
96-well flat-bottom sterile culture plates
Microplate reader
Procedure:
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Prepare serial dilutions of the test compound in complete cell culture medium.
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle control wells (DMSO).
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
Protocol 4: Western Blot Analysis of Kinase Pathway Phosphorylation
This protocol is for assessing the inhibition of a specific kinase signaling pathway in cells treated with a 4-amino-7-iodoquinoline derivative by detecting the phosphorylation status of downstream proteins.[12][13]
Materials:
Cancer cell line of interest
Test compound
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Plate cells and allow them to adhere. Treat the cells with the test compound at various concentrations for a specified time.
Lyse the cells with ice-cold lysis buffer.
Determine the protein concentration of each lysate using a protein assay.
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein or a housekeeping protein (e.g., GAPDH or β-actin).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by 4-amino-7-iodoquinoline inhibitors and a general experimental workflow for their evaluation.
Caption: General experimental workflow for the development and evaluation of 4-amino-7-iodoquinoline based kinase inhibitors.
Caption: Simplified EGFR signaling pathway and the point of inhibition by 4-amino-7-iodoquinoline derivatives.
Caption: Key downstream signaling pathways of VEGFR-2 and the inhibitory action of 4-amino-7-iodoquinoline compounds.
Caption: Overview of Src kinase signaling and its inhibition by 4-amino-7-iodoquinoline-based compounds.
Caption: The NOD2-RIPK2 signaling pathway leading to inflammation and its inhibition.
Application Notes and Protocols for the N-Alkylation of 4-Amino-7-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals Introduction The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably antimalarial drugs. The targeted modification of this scaffold is a key strategy in the development of new and improved pharmaceuticals. N-alkylation of the 4-amino group is a critical transformation that allows for the modulation of a compound's physicochemical properties, such as lipophilicity and basicity, which in turn can significantly impact its pharmacokinetic profile, target engagement, and overall efficacy.
This document provides a detailed experimental procedure for the N-alkylation of 4-Amino-7-iodoquinoline. The primary method detailed is reductive amination, a robust and widely used method for the controlled formation of secondary and tertiary amines. This approach offers high selectivity and generally proceeds under mild conditions, making it a preferred method over direct alkylation with alkyl halides, which can sometimes lead to over-alkylation and the formation of complex product mixtures.[1]
Experimental Protocols
Protocol 1: Reductive Amination for Mono-N-Alkylation
This protocol describes the synthesis of a secondary amine by reacting 4-Amino-7-iodoquinoline with an aldehyde in the presence of a reducing agent.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Silica gel for column chromatography
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
Imine Formation:
To a round-bottom flask, add 4-Amino-7-iodoquinoline (1.0 eq) and anhydrous methanol.
Stir the mixture at room temperature until the starting material is fully dissolved.
Add the desired aldehyde (1.1 eq) dropwise to the solution.
Allow the reaction to stir at room temperature for 2-4 hours. Monitor the formation of the imine intermediate by TLC.
Reduction:
Cool the reaction mixture to 0 °C using an ice bath.
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur.
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
Continue stirring for an additional 2-3 hours or until TLC analysis indicates the complete consumption of the imine intermediate.
Work-up:
Quench the reaction by the slow addition of water.
Remove the methanol under reduced pressure using a rotary evaporator.
To the remaining aqueous residue, add dichloromethane (DCM) and transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 4-Amino-7-iodoquinoline.
Data Presentation
The following tables summarize the quantitative data for the reductive amination of 4-Amino-7-iodoquinoline with isobutyraldehyde as a representative example.
Table 1: Reagent Quantities and Reaction Parameters
Reagent/Parameter
Molar Mass ( g/mol )
Moles (mmol)
Equivalents
Amount
4-Amino-7-iodoquinoline
270.08
1.0
1.0
270 mg
Isobutyraldehyde
72.11
1.1
1.1
0.09 mL
Sodium borohydride
37.83
1.5
1.5
57 mg
Methanol (solvent)
-
-
-
10 mL
Reaction Time (Imine)
-
-
-
3 hours
Reaction Time (Reduction)
-
-
-
2.5 hours
Reaction Temperature
-
-
-
0 °C to RT
Table 2: Product Yield and Characterization
Product
Molar Mass ( g/mol )
Theoretical Yield (mg)
Actual Yield (mg)
Yield (%)
Physical Appearance
N-isobutyl-7-iodoquinolin-4-amine
326.19
326
271
83
Pale yellow solid
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the chemical transformation involved in the N-alkylation of 4-Amino-7-iodoquinoline.
Caption: A flowchart illustrating the key steps in the reductive amination procedure.
Caption: A simplified diagram showing the transformation from reactants to the final product.
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 4-Amino-7-iodoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction Quinoline derivatives are a prominent class of heterocyclic compounds recognized for their wide-ranging biological activities, including signif...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds recognized for their wide-ranging biological activities, including significant potential as anticancer agents. Within this class, 4-aminoquinoline derivatives have been the subject of extensive research. This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of 4-amino-7-iodoquinoline derivatives.
While specific cytotoxic data for 4-amino-7-iodoquinoline derivatives are not extensively available in the public domain, this document leverages data from closely related 7-substituted 4-aminoquinoline analogs (e.g., 7-chloro and 7-fluoro derivatives) to provide a comprehensive guide. These analogs serve as valuable surrogates for estimating potential activity and for designing experimental protocols. The primary assays discussed are the MTT assay for cell viability, the LDH assay for membrane integrity, and apoptosis assays to elucidate the mechanism of cell death.
Data Presentation: Cytotoxicity of 7-Substituted 4-Aminoquinoline Derivatives
The cytotoxic activity of 4-aminoquinoline derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (GI50 or IC50), which represents the concentration of a compound required to inhibit cell growth by 50%, is a standard metric for quantifying cytotoxicity. The following tables summarize the GI50 values for various 7-substituted 4-aminoquinoline derivatives, providing a comparative reference for the potential activity of 7-iodo analogs.[1]
Table 1: Growth Inhibition (GI50) of 7-Substituted N-butyl-4-aminoquinoline Derivatives
Compound ID
7-Substituent
Cell Line
GI50 (µM)
1
-Cl
MDA-MB-468
13.72
MCF-7
14.47
2
-F
MDA-MB-468
11.52
MCF-7
8.22
Data extracted from a study on 4-aminoquinoline derivatives, serving as a proxy for 7-iodo compounds.[1]
Table 2: Growth Inhibition (GI50) of 7-Substituted N'-(quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine Derivatives
Compound ID
7-Substituent
Cell Line
GI50 (µM)
3
-Cl
MDA-MB-468
8.73
MCF-7
11.52
4
-F
MDA-MB-468
11.47
MCF-7
36.77
5
-CF3
MDA-MB-468
12.85
MCF-7
41.05
Data extracted from a study on 4-aminoquinoline derivatives, providing a reference for structure-activity relationships.[1]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
Target cancer cell lines (e.g., MCF-7, MDA-MB-468)
Complete culture medium (e.g., DMEM with 10% FBS)
4-Amino-7-iodoquinoline derivative stock solution (in DMSO)
MTT solution (5 mg/mL in PBS)
DMSO (Dimethyl sulfoxide)
96-well flat-bottom plates
Microplate reader
Protocol:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
Compound Treatment: Prepare serial dilutions of the 4-amino-7-iodoquinoline derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and an untreated control.
Incubation: Incubate the plate for 24, 48, or 72 hours.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
Target cancer cell lines
Complete culture medium
4-Amino-7-iodoquinoline derivative stock solution (in DMSO)
LDH cytotoxicity detection kit
96-well flat-bottom plates
Microplate reader
Protocol:
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and background (medium only).
Incubation: Incubate the plate for the desired treatment period.
Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well of the new plate.
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism of action for many anticancer drugs. Its induction can be assessed through various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
Target cancer cell lines
Complete culture medium
4-Amino-7-iodoquinoline derivative stock solution (in DMSO)
Annexin V-FITC Apoptosis Detection Kit
Phosphate-buffered saline (PBS)
6-well plates
Flow cytometer
Protocol:
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the 4-amino-7-iodoquinoline derivative at various concentrations for the desired time.
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
Washing: Wash the cells twice with cold PBS.
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Potential Signaling Pathways
Based on studies of similar quinoline derivatives, 4-amino-7-iodoquinoline compounds may induce cytotoxicity through the induction of apoptosis via the intrinsic (mitochondrial) pathway. This pathway is often characterized by the activation of caspase cascades.
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the in vitro cytotoxicity of 4-amino-7-iodoquinoline derivatives. While the provided cytotoxicity data is for structurally similar compounds, the methodologies are directly applicable and will enable researchers to generate specific data for their compounds of interest. Further investigation into the precise molecular targets and signaling pathways will be crucial for the development of these compounds as potential anticancer agents.
Optimizing reaction conditions for 4-Amino-7-iodoquinoline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-7-iodoquinoline....
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-7-iodoquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-Amino-7-iodoquinoline?
The most prevalent method for synthesizing 4-aminoquinolines is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 4-chloro-7-substituted-quinoline with an amine.[1][2] For the synthesis of 4-Amino-7-iodoquinoline, the key intermediate would be 4-chloro-7-iodoquinoline, which is then reacted with a source of ammonia or a protected amine.
Q2: What are the typical starting materials for this synthesis?
The primary starting materials are 4-chloro-7-iodoquinoline and an amino group source. The synthesis of 4-chloro-7-iodoquinoline itself is a crucial preceding step, often starting from 3-iodoaniline.[3]
Q3: What reaction conditions are generally employed for the amination step?
The amination of 4-chloroquinolines can be performed under various conditions, including conventional heating, microwave irradiation, or ultrasound.[1][2] Temperatures can range from 80°C to 180°C, with reaction times varying from 20-30 minutes under microwave conditions to over 24 hours with conventional heating.[1][2][4] Common solvents for this reaction include dimethylformamide (DMF), ethanol, and dimethyl sulfoxide (DMSO).[1]
Q4: Is a catalyst or base required for the amination reaction?
The necessity of a base depends on the amine used. For primary amines, an additional base may not be required.[1][2] However, for secondary amines or aryl/heteroarylamines, a base such as potassium carbonate or sodium hydroxide might be needed to facilitate the reaction.[1][2] Copper-catalyzed conditions have also been reported for the amination of 4-haloquinolines using formamide as the amine source.[1]
Q5: What are the common methods for purification of the final product?
The crude product is often purified using flash chromatography with a solvent system such as a dichloromethane and methanol gradient.[3] Following purification, the product can be converted to its hydrochloride salt by dissolving it in a saturated methanolic solution of hydrochloric acid and evaporating to dryness.[3]
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Low or no product yield
Incomplete reaction.
- Increase the reaction temperature and/or time.[5] - Consider using microwave irradiation to shorten reaction times and potentially improve yields.[1][2] - Ensure the starting 4-chloro-7-iodoquinoline is of high purity.
Poor nucleophilicity of the amine.
- If using a protected amine, ensure complete deprotection. - Consider using a more reactive amine source or a different catalyst system.
Ineffective leaving group.
- While chlorine is a common leaving group, iodine at the 4-position would be more reactive if accessible.[1]
Formation of multiple products (side reactions)
Dialkylation or reaction at the quinoline nitrogen.
- Use a protecting group strategy for the amine if it has multiple reactive sites. - Formation of a quaternary ammonium salt at the quinoline nitrogen is a potential side reaction.[6] Careful control of stoichiometry and reaction conditions can minimize this.
Impurities in starting materials.
- Purify the 4-chloro-7-iodoquinoline starting material before the amination step.
Difficulty in product purification
Product co-elutes with starting material or byproducts.
- Optimize the solvent system for flash chromatography. A gradient elution may be necessary.[3] - Consider converting the product to its HCl salt, which may have different solubility and chromatographic properties.[3]
Product is insoluble.
- Test a range of solvents for dissolution. The product's solubility may differ significantly from the starting materials.
Experimental Protocols
Synthesis of 4-Chloro-7-iodoquinoline
This protocol is adapted from general methods for quinoline ring synthesis.[7]
Step 1: Condensation
React 3-iodoaniline with an appropriate reagent like methoxymethylene Meldrum's acid in a solvent such as DMF.
Heat the mixture under reflux for approximately 2 hours.
Step 2: Cyclization
Add the product from Step 1 to a high-boiling point solvent like diphenyl ether.
Heat at high temperatures (e.g., 250-300°C), potentially using microwave irradiation for a short duration (e.g., 5 minutes), to induce cyclization to 4-hydroxy-7-iodoquinoline.[7]
Step 3: Chlorination
Treat the 4-hydroxy-7-iodoquinoline with a chlorinating agent such as neat phosphorus oxychloride (POCl3).
After cooling, carefully quench the reaction mixture with ice water and neutralize to precipitate the 4-chloro-7-iodoquinoline.
Filter, wash, and dry the solid product.
Synthesis of 4-Amino-7-iodoquinoline
This protocol is based on general procedures for the amination of 4-chloroquinolines.[1][2][5]
Reaction Setup
In a sealed reaction vessel, dissolve 4-chloro-7-iodoquinoline in a suitable solvent such as DMSO or NMP.
Add a source of the amino group. This can be aqueous ammonia, formamide with a copper catalyst, or a protected amine.
Reaction Conditions
Heat the reaction mixture. The optimal temperature will depend on the chosen method:
Conventional Heating: 120-150°C for 6-24 hours.[5]
Microwave Irradiation: 140-180°C for 20-30 minutes.[1][2]
Work-up
Cool the reaction mixture to room temperature.
If using an organic solvent, it can be taken up in a larger volume of a solvent like dichloromethane.
Wash the organic layer with an aqueous solution of sodium bicarbonate (5%), followed by water and then brine.[5]
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and remove the solvent under reduced pressure.
Purification
Purify the crude residue by flash chromatography using a gradient of dichloromethane and methanol.[3]
Combine the fractions containing the pure product and evaporate the solvent.
Reaction Optimization
The following table summarizes various conditions for the amination of 4-chloroquinolines, which can be adapted for the synthesis of 4-Amino-7-iodoquinoline.
Technical Support Center: Synthesis of 4-Amino-7-iodoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-7-iodoquinoline....
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-7-iodoquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare 4-Amino-7-iodoquinoline?
The most prevalent method for synthesizing 4-aminoquinolines, including the 7-iodo derivative, is through a nucleophilic aromatic substitution (SNAr) reaction.[1][2][3] This typically involves the reaction of a 4-chloro-7-iodoquinoline with an amine. The electron-withdrawing nature of the quinoline ring system activates the C4-position for nucleophilic attack by the amine, leading to the displacement of the chloride leaving group.[1][2]
Q2: What are the critical parameters to optimize for the SNAr synthesis of 4-Amino-7-iodoquinoline?
Key parameters to optimize for a successful SNAr synthesis include the choice of solvent, base, reaction temperature, and reaction time.[3] The nature of the amine nucleophile also plays a crucial role. For challenging substrates, palladium-catalyzed methods like the Buchwald-Hartwig amination can be an effective alternative.[1][2][4]
Q3: Can I use anilines as nucleophiles in SNAr reactions with 4-chloro-7-iodoquinoline?
Yes, anilines can be used as nucleophiles in these reactions, but they are generally less reactive than aliphatic amines.[3] Reactions involving anilines may necessitate more forcing conditions, such as higher temperatures, to achieve good yields.[3]
Q4: Are there alternative synthetic strategies to the SNAr reaction?
Yes, several alternative methods for the synthesis of 4-aminoquinolines have been reported, which can be adapted for 4-Amino-7-iodoquinoline. These include:
Palladium-catalyzed reactions : This includes Buchwald-Hartwig amination, which is a powerful method for forming C-N bonds.[4][5]
Copper-catalyzed reactions : Copper catalysts can be employed in various annulation strategies to construct the quinoline core.[1][2]
Microwave-assisted synthesis : Microwave irradiation can significantly accelerate reaction times and improve yields for SNAr reactions.[1][2]
Troubleshooting Guide
Low Reaction Yield
Q: I am experiencing a low yield in my SNAr reaction between 4-chloro-7-iodoquinoline and an amine. What are the potential causes and how can I improve the yield?
A low yield in this reaction can stem from several factors. Below is a systematic guide to troubleshooting this issue.
Incomplete Reaction:
Solution: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is stalling, consider increasing the reaction time or temperature.[6] For conventional heating, reaction times can extend beyond 24 hours for less reactive substrates.[3] Microwave heating at temperatures between 140-180°C can significantly shorten reaction times.[1][2]
Poor Nucleophilicity of the Amine:
Solution: For weakly nucleophilic amines like anilines, consider switching to a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This method is often more effective for less reactive amines.[4][5]
Suboptimal Solvent Choice:
Solution: The choice of solvent is critical. Polar aprotic solvents such as DMSO, DMF, and NMP are often effective for SNAr reactions.[3] For microwave-assisted synthesis, DMSO has been shown to be superior to ethanol and acetonitrile.[1][2] For some metal-catalyzed reactions, toluene can be a suitable solvent.[1]
Inappropriate Base:
Solution: The basicity of the reaction medium can significantly influence the outcome. For secondary amines, a base like potassium carbonate may be necessary.[1][2] For less reactive aryl or heteroarylamines, a stronger base such as sodium hydroxide might be required.[1][2] When using primary amines, an external base may not be needed as the amine can act as the base.[1][2]
Side Reactions and Impurities
Q: I am observing significant side product formation in my reaction. What are the common side reactions and how can they be minimized?
Formation of Bis-quinolines:
Problem: When using a diamine as the nucleophile, a common side product is the bis-quinoline, where two quinoline moieties are attached to the same diamine linker.
Solution: To favor the formation of the desired mono-substituted product, use a large excess of the diamine.[3]
Dehalogenation:
Problem: In some cases, particularly with palladium-catalyzed reactions, reduction of the carbon-iodine or carbon-chlorine bond can occur, leading to the formation of the dehalogenated quinoline.
Solution: Careful optimization of the catalyst system (ligand and palladium precursor) and reaction conditions is crucial. Screening different ligands can help to minimize this side reaction.
Purification Challenges
Q: I am having difficulty purifying my 4-Amino-7-iodoquinoline product. What are some effective purification strategies?
Removal of Excess Amine:
Problem: A high-boiling point amine used in excess can be challenging to remove.
Solution: An acidic wash (e.g., with dilute HCl) will protonate the amine, allowing it to be extracted into the aqueous phase. Subsequent basification of the aqueous layer and extraction with an organic solvent can recover the amine if needed.
Separation from Polar Byproducts:
Problem: The product and polar byproducts may co-elute during column chromatography on silica gel.
Solution: If standard silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography. Recrystallization from a suitable solvent system can also be an effective purification method.
Quantitative Data Summary
The following tables summarize reaction conditions for the synthesis of related 4-aminoquinolines, which can serve as a starting point for the optimization of 4-Amino-7-iodoquinoline synthesis.
Note: Yields are highly substrate-dependent and the conditions provided should be considered as a starting point for optimization.
Experimental Protocols
Protocol 1: General Procedure for SNAr Synthesis of 4-Amino-7-iodoquinoline
In a reaction vessel, combine 4-chloro-7-iodoquinoline (1 equivalent) and the desired amine (1.1-5 equivalents).
Add the appropriate solvent (e.g., DMSO, DMF, or NMP) and base (if required).
Heat the reaction mixture to the desired temperature (typically 120-150°C) and stir for the required time (can range from a few hours to over 24 hours).[3]
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
If the reaction was performed in a high-boiling solvent, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 4-Amino-7-iodoquinoline.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd(OAc)₂ or a pre-catalyst), the phosphine ligand, and the base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃).
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
Add the 4-chloro-7-iodoquinoline, the amine, and the anhydrous solvent (e.g., toluene, dioxane, or THF).
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
Cool the reaction mixture to room temperature and dilute with an organic solvent.
Filter the mixture through a pad of celite to remove insoluble salts.
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
Filter, concentrate, and purify the crude product by column chromatography.
Side product formation in 4-Amino-7-iodoquinoline synthesis and removal
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 4-Amino-7-iodoquinoline, focusing on the iden...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 4-Amino-7-iodoquinoline, focusing on the identification and removal of common side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-Amino-7-iodoquinoline?
A1: The most prevalent and straightforward method is the nucleophilic aromatic substitution (SNAr) reaction. This involves treating the precursor, 4-chloro-7-iodoquinoline, with a source of ammonia, such as ammonium hydroxide or ammonia gas in a suitable solvent. The chlorine atom at the C-4 position is significantly more reactive than the iodine at C-7, allowing for regioselective substitution.[1][2]
Q2: What are the critical reaction parameters to control for a successful synthesis?
A2: Temperature, reaction time, and moisture control are critical. The reaction often requires elevated temperatures to proceed at a reasonable rate.[3] Monitoring the reaction's progress via Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time and avoid excessive side product formation. Crucially, the reaction environment should be kept as anhydrous as possible to prevent hydrolysis of the starting material.
Q3: Why is the chlorine at the 4-position more reactive than the iodine at the 7-position?
A3: The reactivity of the halogen in a nucleophilic aromatic substitution on the quinoline ring is dictated by the electron-withdrawing effect of the ring's nitrogen atom. The C-4 position is "para" to the ring nitrogen, making it highly activated and electron-deficient, thus facilitating nucleophilic attack. The C-7 position is not similarly activated, making the iodine atom much less susceptible to substitution under these conditions.
Troubleshooting Guide
Q4: My reaction yield is significantly lower than expected. What are the common causes?
A4: Low yield can stem from several factors:
Incomplete Reaction: The reaction may not have reached completion. Verify this by checking for the presence of the 4-chloro-7-iodoquinoline starting material on a TLC plate.
Side Product Formation: The most common side reaction is the hydrolysis of the starting material to 4-hydroxy-7-iodoquinoline, especially if moisture is present in the reactants or solvent.
Product Loss During Workup: 4-Amino-7-iodoquinoline has basic properties. Ensure the pH of the aqueous layer is appropriately adjusted during extraction to prevent your product from remaining dissolved as a salt.
Sub-optimal Temperature: The reaction may be too slow at lower temperatures or prone to degradation/side reactions at excessively high temperatures.
Q5: I observe an extra spot on my TLC plate besides the starting material and product. What is it likely to be?
A5: An unexpected spot is typically a side product. Based on the reactants, the most probable impurities are:
4-Hydroxy-7-iodoquinoline: This forms from the reaction of 4-chloro-7-iodoquinoline with water. It is generally more polar than the starting material and will have a lower Rf value on silica gel.
Des-iodo Impurity: In some cases, a minor amount of de-iodination can occur, leading to the formation of 4-aminoquinoline. This is less common under standard SNAr conditions but can be detected by mass spectrometry.
Q6: How can I effectively remove the unreacted starting material and the 4-hydroxy side product?
A6: The most effective method for removing both unreacted 4-chloro-7-iodoquinoline and the more polar 4-hydroxy-7-iodoquinoline is flash column chromatography on silica gel. A solvent system typically composed of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent tailing of the basic product) can effectively separate the components.
Impurity Profile and Analysis
The following table summarizes key information for identifying common impurities.
Compound Name
Molecular Weight ( g/mol )
Typical TLC Rf (Relative)
Formation Pathway
Removal Method
4-Amino-7-iodoquinoline (Product)
270.09
Baseline
Desired Reaction
-
4-Chloro-7-iodoquinoline (Starting Material)
289.54
Higher than product
Incomplete Reaction
Column Chromatography
4-Hydroxy-7-iodoquinoline (Side Product)
271.08
Lower than product
Hydrolysis of Starting Material
Column Chromatography
Key Experimental Protocols
Protocol 1: Synthesis of 4-Amino-7-iodoquinoline
Setup: In a sealed pressure vessel, dissolve 4-chloro-7-iodoquinoline (1.0 eq) in a suitable solvent like phenol or a high-boiling point alcohol.
Reagent Addition: Add an excess of the aminating agent, such as a solution of ammonia in methanol or aqueous ammonium hydroxide (e.g., 10-20 eq).
Reaction: Seal the vessel and heat the mixture to 120-140 °C. Monitor the reaction progress by TLC every 4-6 hours.[3] The reaction is typically complete within 12-24 hours.
Cooldown: Once the starting material is consumed, cool the reaction mixture to room temperature.
Protocol 2: Work-up and Extraction
Solvent Removal: If a volatile solvent was used, concentrate the mixture under reduced pressure. If phenol was used, proceed to the next step.
Basification: Dilute the residue with dichloromethane and a sufficient amount of aqueous sodium hydroxide (e.g., 2M NaOH) to raise the pH to >12. This deprotonates the phenol (if used) and ensures the product is in its free-base form.
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic layer (e.g., dichloromethane or ethyl acetate) three times.
Washing: Combine the organic layers and wash with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 3: Purification by Column Chromatography
Column Preparation: Pack a silica gel column with a suitable non-polar solvent (e.g., hexanes).
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the column.
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing). To improve peak shape and recovery of the basic amine product, 0.5-1% triethylamine can be added to the eluent system.
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure 4-Amino-7-iodoquinoline.
Visual Guides
Caption: Reaction pathway for 4-Amino-7-iodoquinoline synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Purification of 4-Amino-7-iodoquinoline by Recrystallization
For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of 4-Amino-7-iodoquinoline...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of 4-Amino-7-iodoquinoline by recrystallization. The following information is designed to address common challenges and provide detailed experimental guidance.
Q1: What is the best solvent for the recrystallization of 4-Amino-7-iodoquinoline?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For 4-aminoquinoline derivatives, common choices include alcohols (methanol, ethanol), ethyl acetate, and acetone. Often, a mixed solvent system, such as ethanol-water or acetone-hexane, can be effective. It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent mixture for your specific sample.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is a common issue with aromatic amines.[1] Here are several strategies to overcome this:
Reduce Supersaturation: The solution may be too concentrated. Add a small amount of the hot solvent to the mixture to decrease the concentration.
Slow Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Rapid cooling often promotes oil formation.[1]
Seed Crystals: If you have a small amount of pure, solid 4-Amino-7-iodoquinoline, adding a "seed crystal" to the cooled, saturated solution can initiate crystallization.
Solvent System Modification: Experiment with a different solvent or a mixed solvent system. A solvent in which the compound is less soluble can be added as an anti-solvent to a solution of the compound in a good solvent.[1]
Salt Formation: Consider converting the amine to its hydrochloride salt by adding a solution of HCl in an organic solvent (like diethyl ether). Amine salts often have better crystallization properties.[2][3][4]
Q3: Very few or no crystals are forming, even after cooling. What is the problem?
A3: This is typically due to using an excessive amount of solvent.
Solvent Evaporation: Gently heat the solution to boil off some of the solvent to increase the concentration of the compound.[5] Once the solution becomes slightly cloudy, add a minimal amount of hot solvent to redissolve everything and then allow it to cool slowly.
Induce Crystallization: If the solution appears to be supersaturated, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal.
Q4: The recovered crystals are not pure. What went wrong?
A4: Impurities can be trapped in the crystal lattice if crystallization occurs too quickly.
Slow Down Crystallization: Ensure the solution cools slowly to allow for the formation of a more ordered and pure crystal lattice.[5]
Second Recrystallization: It may be necessary to perform a second recrystallization to achieve the desired purity.
Washing: Ensure the filtered crystals are washed with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
Q5: What are the common impurities in the synthesis of 4-Amino-7-iodoquinoline?
A5: Common impurities can include unreacted starting materials, such as 4-aminoquinoline, and byproducts from the iodination reaction. Depending on the synthetic route, these could include regioisomers (e.g., 4-amino-5-iodoquinoline or 4-amino-8-iodoquinoline) or di-iodinated products. Purification by column chromatography may be necessary before recrystallization if the crude product is highly impure.
Quantitative Data
Compound
Molecular Formula
Molecular Weight ( g/mol )
Melting Point (°C)
Appearance
4-Amino-7-iodoquinoline
C₉H₇IN₂
270.07
Not Reported (Est. >150°C)
Solid
4-Amino-7-chloroquinoline
C₉H₇ClN₂
178.62
148-154
White to off-white powder
4-Aminoquinoline
C₉H₈N₂
144.17
154
White/Yellow/Orange Powder to Crystalline
Data for 4-Amino-7-chloroquinoline and 4-Aminoquinoline are provided for reference.[6][7]
Experimental Protocols
General Recrystallization Protocol for 4-Amino-7-iodoquinoline
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude 4-Amino-7-iodoquinoline. Add a few drops of a chosen solvent (e.g., ethanol, methanol, or ethyl acetate) and observe the solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature.
Heating: Gently heat the test tube. The compound should dissolve completely in a minimal amount of the hot solvent. If it does not, add more solvent dropwise until it does.
Cooling: Allow the test tube to cool slowly to room temperature. If crystals form, this is a good solvent candidate. If no crystals form, try adding an anti-solvent (a solvent in which the compound is insoluble, like water or hexane) dropwise until the solution becomes cloudy, then reheat to clarify and cool again.
Scaling Up: Once a suitable solvent or solvent system is identified, dissolve the bulk of your crude product in the minimum amount of the hot solvent in an Erlenmeyer flask.
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Technical Support Center: Scalable Synthesis of 4-Amino-7-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of 4-Amino-7-iodoquinoline....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of 4-Amino-7-iodoquinoline. The information is designed to assist in overcoming common challenges encountered during laboratory and large-scale production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the multi-step synthesis of 4-Amino-7-iodoquinoline. The typical synthetic route involves the formation of a 4-hydroxyquinoline intermediate, followed by chlorination and subsequent amination.
Synthesis of 4-Hydroxy-7-iodoquinoline
Problem
Potential Cause(s)
Troubleshooting & Optimization
Low or No Product Yield
1. Incomplete reaction due to insufficient heating or reaction time. 2. Degradation of starting materials or product under harsh conditions. 3. Poor quality of reagents.
1. Optimize reaction temperature and time by monitoring progress with Thin Layer Chromatography (TLC). 2. For cyclization reactions, consider a gradual increase in temperature. 3. Ensure the use of high-purity starting materials.
Formation of Dark-Colored Impurities
1. Side reactions due to the electron-rich nature of the quinoline ring system. 2. Polymerization or tar formation, especially in acidic conditions.
1. Maintain the recommended reaction temperature range. 2. In classical methods like the Skraup synthesis, consider using moderators such as ferrous sulfate to control the reaction's exothermicity.[1]
Chlorination of 4-Hydroxy-7-iodoquinoline
Problem
Potential Cause(s)
Troubleshooting & Optimization
Low or No Product Yield
1. Incomplete reaction due to insufficient heating, short reaction time, or inadequate amount of chlorinating agent (e.g., POCl₃).[2] 2. Decomposition of starting material or product at high temperatures.[2] 3. Moisture in the reaction, leading to the decomposition of the chlorinating agent.[2]
1. Ensure the reaction is heated to the appropriate temperature (typically 90-120°C) for a sufficient duration (4-12 hours), monitoring by TLC.[2] 2. Use freshly distilled phosphorus oxychloride and ensure all glassware is thoroughly dried. Conduct the reaction under an inert atmosphere.[2]
Difficult Purification
Co-precipitation of the product and byproducts with similar solubility profiles.
Optimize the crystallization solvent system. Consider a multi-solvent recrystallization or column chromatography for purification.
Amination of 4-Chloro-7-iodoquinoline
Problem
Potential Cause(s)
Troubleshooting & Optimization
Low or No Product Yield
1. Incomplete reaction due to insufficient temperature, pressure, or reaction time. 2. Poor quality of the ammonia source.
1. For reactions with ammonia gas, ensure a constant and sufficient supply. For reactions with ammonium salts, ensure adequate heating to generate ammonia in situ. 2. Use a high-purity ammonia source.
Deiodination (Loss of Iodine Substituent)
The C-I bond can be susceptible to cleavage under certain nucleophilic substitution conditions, especially at elevated temperatures or in the presence of certain catalysts.
1. Optimize the reaction temperature and time to favor amination over deiodination. 2. Screen different solvents and bases to find conditions that minimize this side reaction.
Formation of Byproducts
Potential for side reactions at other positions on the quinoline ring, though the 4-position is generally the most reactive for nucleophilic substitution.
Purify the crude product using column chromatography or recrystallization to isolate the desired 4-Amino-7-iodoquinoline.
Frequently Asked Questions (FAQs)
Q1: What is a common scalable synthetic route for 4-Amino-7-iodoquinoline?
A common and scalable approach is a three-step synthesis:
Synthesis of 4-hydroxy-7-iodoquinoline: This intermediate can be prepared via methods like the Conrad-Limpach or Gould-Jacobs reactions, often starting from an appropriately substituted aniline and a malonic acid derivative.
Chlorination: The 4-hydroxy group is converted to a more reactive 4-chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2]
Amination: The 4-chloro-7-iodoquinoline is then reacted with an ammonia source to introduce the amino group at the 4-position.
Q2: What are the critical parameters for the chlorination of 4-hydroxy-7-iodoquinoline with POCl₃ on a large scale?
For a successful large-scale chlorination, it is crucial to control the reaction temperature, typically between 90-120°C, and to use anhydrous conditions to prevent the decomposition of POCl₃.[2] The reaction should be monitored for completion, usually over 4-12 hours.[2] A solvent-free approach with equimolar POCl₃ has been reported for similar substrates, which can be advantageous for large-scale production by reducing waste and simplifying work-up.[1][3]
Q3: How can I introduce the amino group at the 4-position on a large scale?
For large-scale amination, reacting 4-chloro-7-iodoquinoline with a source of ammonia is common. This can be achieved by bubbling ammonia gas through the reaction mixture or by using an ammonium salt (e.g., ammonium chloride) in a sealed reactor at elevated temperatures. Microwave-assisted synthesis has been shown to be effective for the amination of 4,7-dichloroquinoline, offering potentially shorter reaction times.[4]
Q4: What are the main challenges in the scalable synthesis of 4-Amino-7-iodoquinoline?
Key challenges include:
Controlling exothermic reactions: Particularly during the initial steps of quinoline ring formation.
Minimizing tar and byproduct formation: Which can complicate purification.
Handling hazardous reagents: Such as POCl₃, which is corrosive and moisture-sensitive.
Preventing deiodination: The iodine substituent can be lost under certain reaction conditions, especially during the amination step.
Achieving high purity on a large scale: Requiring robust purification methods like crystallization.
Q5: How can I monitor the progress of these reactions?
Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of each synthetic step. By comparing the TLC profile of the reaction mixture to that of the starting material and a reference standard of the product, you can determine when the reaction is complete.
Experimental Protocols
Note: These are generalized protocols based on the synthesis of analogous compounds and should be optimized for the specific synthesis of 4-Amino-7-iodoquinoline.
Protocol 1: Synthesis of 4-Hydroxy-7-iodoquinoline (Conceptual)
This protocol is based on the general principles of quinoline synthesis.
Reaction Setup: In a suitable reactor, combine 3-iodoaniline with a β-ketoester such as ethyl acetoacetate.
Cyclization: Heat the mixture in a high-boiling point solvent (e.g., diphenyl ether) to effect cyclization. The reaction temperature is typically high, in the range of 200-250°C.
Work-up: After cooling, the reaction mixture is typically diluted with a hydrocarbon solvent to precipitate the product. The solid is collected by filtration and washed to remove the high-boiling solvent.
Purification: The crude 4-hydroxy-7-iodoquinoline can be purified by recrystallization from a suitable solvent.
Protocol 2: Large-Scale Chlorination of 4-Hydroxy-7-iodoquinoline
This protocol is adapted from procedures for similar hydroxyquinolines.[2]
Reaction Setup: In a glass-lined reactor, charge 4-hydroxy-7-iodoquinoline.
Reagent Addition: Under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃). An excess of POCl₃ often serves as both the reagent and the solvent.
Reaction: Heat the mixture to 90-120°C and maintain for 4-12 hours, monitoring the reaction by TLC.[2]
Work-up: After completion, cool the reaction mixture and carefully quench the excess POCl₃ by slowly adding it to a mixture of ice and a suitable base (e.g., sodium carbonate solution).
Isolation: The product, 4-chloro-7-iodoquinoline, will precipitate and can be collected by filtration, washed with water, and dried.
Protocol 3: Scalable Amination of 4-Chloro-7-iodoquinoline
This protocol is a general approach for the amination of 4-chloroquinolines.
Reaction Setup: In a high-pressure reactor, dissolve 4-chloro-7-iodoquinoline in a suitable solvent (e.g., ethanol or DMSO).
Ammonia Source: Add a source of ammonia, such as a solution of ammonia in the solvent or an ammonium salt like ammonium chloride.
Reaction: Seal the reactor and heat to a temperature typically ranging from 120-180°C. The reaction may require several hours to reach completion. Microwave-assisted conditions can significantly shorten the reaction time.[4][5]
Work-up: After cooling, the reaction mixture is typically neutralized, and the product is extracted with an organic solvent.
Purification: The crude 4-Amino-7-iodoquinoline is purified by recrystallization from a suitable solvent or by column chromatography.
Data Presentation
Table 1: Comparison of Amination Methods for 4-Chloroquinolines (Analogous Systems)
Overcoming poor solubility of 4-Amino-7-iodoquinoline in reaction media
Welcome to the technical support center for 4-Amino-7-iodoquinoline. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked quest...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for 4-Amino-7-iodoquinoline. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of this compound in reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 4-amino-7-iodoquinoline?
4-Amino-7-iodoquinoline, like many quinoline derivatives, is a heterocyclic aromatic compound that typically exhibits poor solubility in aqueous solutions and variable solubility in organic solvents. Its flat, rigid structure and the presence of a lipophilic iodine atom contribute to its low affinity for polar solvents like water. However, the amino group at the 4-position can be protonated under acidic conditions, which can influence its solubility.
Q2: Which organic solvents are recommended as a starting point for dissolving 4-amino-7-iodoquinoline?
Based on the behavior of similar heterocyclic compounds and general solubility principles, polar aprotic solvents are often the most effective. It is recommended to start with solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents are capable of dissolving a wide range of organic molecules. For less polar systems, Dichloromethane (DCM) or Tetrahydrofuran (THF) may also be considered.
Q3: My 4-amino-7-iodoquinoline precipitates when I dilute my organic stock solution into an aqueous buffer. What should I do?
This is a common issue known as "crashing out," which occurs when the poorly soluble compound can no longer be supported by the significantly reduced concentration of the organic co-solvent. To address this, you can:
Lower the final concentration: The compound may be exceeding its solubility limit in the final aqueous medium.
Increase the co-solvent concentration: A slightly higher final percentage of the organic solvent (e.g., 0.5-1% DMSO) might be sufficient to maintain solubility. Always run a vehicle control to ensure the solvent concentration is not affecting your experimental results.
Explore other solubilization techniques: If adjusting concentrations is not effective or feasible, consider methods like pH adjustment or the use of cyclodextrins.
Q4: Can adjusting the pH of my reaction medium improve the solubility of 4-amino-7-iodoquinoline?
Yes, pH can significantly impact the solubility of quinoline derivatives. The amino group on the quinoline ring is basic and can be protonated in acidic conditions. This protonation results in a charged species (a salt), which is generally more soluble in aqueous media. It is important to note that the stability of your compound and the requirements of your reaction must be compatible with the pH change.
Troubleshooting Guide: Overcoming Poor Solubility
This guide provides a systematic approach to resolving solubility issues with 4-amino-7-iodoquinoline in your experiments.
Problem: 4-Amino-7-iodoquinoline is not dissolving in the chosen reaction solvent.
Step 1: Initial Solvent Screening
Action: Test the solubility of a small, accurately weighed amount of the compound in a range of common laboratory solvents.
Rationale: This will help identify the most suitable solvent or co-solvent system for your reaction. A qualitative assessment is often sufficient as a first step.
Step 2: Employing Co-solvents
Action: If solubility in a single solvent is insufficient, try a binary mixture. A common strategy is to first dissolve the compound in a small amount of a strong organic solvent like DMSO and then dilute this stock solution into the primary reaction medium.[1]
Rationale: A co-solvent system can modify the polarity of the medium to better accommodate the solute.[1]
Step 3: Temperature Adjustment
Action: Gently warm the solvent-solute mixture.
Rationale: The solubility of most solid compounds increases with temperature. However, be cautious of potential degradation of your compound at elevated temperatures. Always check the thermal stability of 4-amino-7-iodoquinoline if possible.
Step 4: pH Modification
Action: For aqueous or protic solvent systems, try adjusting the pH. Since 4-amino-7-iodoquinoline has a basic amino group, lowering the pH with a suitable acid (e.g., HCl) can increase its solubility.
Rationale: The formation of a salt increases the polarity of the molecule, thereby enhancing its solubility in polar solvents.[2]
Step 5: Advanced Solubilization Techniques
Action: If the above methods are unsuccessful, consider more advanced techniques such as the use of solubilizing agents like cyclodextrins or creating a solid dispersion.
Rationale: These methods can encapsulate the hydrophobic molecule or disperse it in a hydrophilic matrix, respectively, to improve its interaction with the solvent.
Data Presentation: Qualitative Solubility of 4-Aminoquinoline Analogs
Solvent Type
Solvent Examples
Expected Solubility of 4-Amino-7-iodoquinoline
Rationale / Notes
Polar Aprotic
DMSO, DMF
Good to Moderate
These solvents are excellent for dissolving a wide range of organic compounds. Synthesis of 4-aminoquinolines is often performed in DMSO.[3][4]
Polar Protic
Water, Methanol, Ethanol
Poor
Generally, quinoline derivatives have low water solubility. Alcohols may offer slightly better solubility than water, but it is still expected to be limited.[5][6]
Non-Polar
Hexane, Toluene
Poor
The presence of the polar amino group and the nitrogen in the quinoline ring reduces solubility in non-polar solvents.
Chlorinated
Dichloromethane (DCM)
Moderate to Low
DCM can be a suitable solvent for many organic reactions involving heterocyclic compounds.
Ethers
Tetrahydrofuran (THF)
Moderate to Low
THF is a versatile solvent that may provide moderate solubility.
Aqueous (Acidic)
Dilute HCl, Acetate Buffer (pH < 5)
Good
Protonation of the amino group should significantly increase solubility. The pKa of the quinoline nitrogen is also a factor.[2]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent
Weighing: Accurately weigh 1-5 mg of 4-amino-7-iodoquinoline into a sterile glass vial.
Solvent Addition: Add a calculated volume of high-purity DMSO to achieve a high concentration stock solution (e.g., 10-50 mM). A higher concentration minimizes the volume of co-solvent added to the final reaction mixture.
Dissolution: Vortex the mixture for 1-2 minutes. If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can be applied, but monitor for any signs of compound degradation.
Storage: Store the stock solution appropriately, typically at -20°C or -80°C, protected from light.
Application: When setting up your experiment, dilute the stock solution into your final reaction medium. Ensure the final concentration of DMSO is low (typically <1%) and consistent across all experimental and control groups.
Protocol 2: Solubility Enhancement by pH Adjustment
Preparation: Suspend a known amount of 4-amino-7-iodoquinoline in the desired aqueous buffer or reaction medium.
Acidification: While stirring, add a dilute acid (e.g., 1 M HCl) dropwise to the suspension.
Monitoring: Monitor the pH of the solution and visually inspect for the dissolution of the solid. Continue adding acid until the compound is fully dissolved.
Final pH Adjustment: If necessary, adjust the final pH to the desired value for your reaction, ensuring the compound remains in solution.
Caution: This method is only suitable for reactions that are compatible with the required pH and the resulting salt form of the compound.
Visualizations
Troubleshooting Workflow
Caption: A workflow for troubleshooting the poor solubility of 4-amino-7-iodoquinoline.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway of a 4-aminoquinoline derivative.
Refinement of 4-Amino-7-iodoquinoline reaction workup procedure
Technical Support Center: 4-Amino-7-iodoquinoline Synthesis This guide provides troubleshooting advice and refined procedures for the reaction workup of 4-Amino-7-iodoquinoline, targeting researchers, scientists, and dru...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: 4-Amino-7-iodoquinoline Synthesis
This guide provides troubleshooting advice and refined procedures for the reaction workup of 4-Amino-7-iodoquinoline, targeting researchers, scientists, and drug development professionals.
Q1: My final 4-Amino-7-iodoquinoline product has a low yield after the workup. What are the common causes and solutions?
A1: Low yields can stem from several stages of the workup process. Here are the primary areas to investigate:
Incomplete Reaction: Before workup, ensure the reaction has gone to completion by using Thin-Layer Chromatography (TLC). If starting material (e.g., 4-chloro-7-iodoquinoline) is still present, consider extending the reaction time or increasing the temperature.
Inefficient Extraction: The product may have limited solubility in the chosen organic solvent. Dichloromethane is commonly used, but if yields are poor, consider a more polar solvent system or perform multiple extractions (3-4 times) to ensure complete transfer from the aqueous layer.[1]
Loss During Washing: While washing with aqueous solutions like NaHCO3 is necessary to remove acidic impurities, excessive or overly vigorous washing can lead to product loss through emulsion formation or partitioning back into the aqueous phase. Allow layers to separate fully and consider back-extracting the aqueous washes with fresh organic solvent.
Precipitation/Recrystallization Issues: The choice of solvent for recrystallization is critical. If the product is too soluble, it won't crystallize effectively. If it's not soluble enough, recovery will be poor. Experiment with different solvent systems (e.g., ethanol/water, methanol/ether) to find the optimal conditions.
Q2: The isolated 4-Amino-7-iodoquinoline is discolored (e.g., brown or dark yellow). How can I improve its purity and color?
A2: Discoloration often indicates the presence of impurities, which may include oxidation byproducts or residual reagents.
Oxidation: Aminoquinolines can be susceptible to oxidation, especially when exposed to air and light for extended periods.[2] Work up the reaction promptly and consider storing the purified product under an inert atmosphere (like nitrogen or argon) in a dark, cool place.
Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Heat the solution with charcoal for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool for crystallization.
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography is a highly effective purification method.[1][2] A solvent system such as chloroform/methanol or dichloromethane/methanol can be used to separate the desired product from impurities.[1]
Q3: I'm having trouble removing all the unreacted amine starting material during the workup. What is the best approach?
A3: Most synthetic routes utilize an excess of an amine to drive the reaction to completion.[1][3] This excess must be removed during workup.
Acidic Wash: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the basic amine starting material, making it water-soluble and causing it to move into the aqueous layer.
Caution: Be aware that the 4-aminoquinoline product is also basic and can be protonated. This can make it more water-soluble, potentially leading to yield loss. A careful wash with a saturated sodium bicarbonate (NaHCO3) solution is often performed afterward to neutralize any remaining acid and deprotonate the product, ensuring it remains in the organic phase.[1]
Q4: How do I choose between purification by recrystallization and column chromatography?
A4: The choice depends on the scale of your reaction and the nature of the impurities.
Recrystallization: This is an excellent method for large-scale purification when the impurities have significantly different solubility profiles from the product.[2] It is generally faster and uses less solvent than chromatography.
Column Chromatography: This technique is ideal for small-scale reactions or when impurities are structurally very similar to the product, making separation by recrystallization difficult.[1][2] It offers higher resolution purification but is more time-consuming and labor-intensive.
Impact of Workup Procedure on Product Yield & Purity
The following table summarizes how different workup and purification strategies can influence the final yield and purity of 4-Amino-7-iodoquinoline. These values are illustrative and can vary based on specific reaction conditions.
Workup Parameter
Standard Procedure
Refined Procedure
Expected Impact on Yield
Expected Impact on Purity
Extraction
2x Dichloromethane
4x Dichloromethane, back-extract aqueous layer
Increase
Minimal Change
Washing
Water and Brine
Dilute HCl wash, followed by NaHCO3 wash
Potential slight decrease
Significant Increase
Purification
Recrystallization from Ethanol
Silica Gel Chromatography (9:1 Chloroform/Methanol)
This protocol outlines a general procedure for the synthesis of 4-Amino-7-iodoquinoline via nucleophilic aromatic substitution, followed by a refined workup.
1. Synthesis:
In a sealed reaction vessel, combine 4-chloro-7-iodoquinoline (1 equivalent) and a solution of ammonia in an appropriate solvent (e.g., ammonia in methanol or aqueous ammonium hydroxide, used in excess).
Heat the mixture at 120-140°C for 6-12 hours. The reaction should be carried out under pressure in a sealed vessel to prevent the escape of ammonia.
Monitor the reaction progress using TLC (e.g., with a 9:1 chloroform/methanol eluent) until the starting 4-chloro-7-iodoquinoline spot is consumed.[1]
Cool the reaction mixture to room temperature.
2. Reaction Workup and Purification:
If a solvent like methanol was used, remove it under reduced pressure.
Take up the residue in dichloromethane (DCM).
Transfer the DCM solution to a separatory funnel and wash sequentially with:
5% aqueous NaHCO3 solution to neutralize any acid.[1]
Brine (saturated NaCl solution) to aid in drying.[1]
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).[1]
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
Purification:
Option A (Recrystallization): Dissolve the crude solid in a minimum amount of hot ethanol or methanol. Slowly add water or a non-polar solvent like hexane until the solution becomes cloudy. Allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.
Option B (Column Chromatography): Adsorb the crude product onto a small amount of silica gel. Load it onto a silica gel column packed in a non-polar solvent (e.g., chloroform). Elute the product using a gradient of increasing polarity, such as transitioning from 100% chloroform to a 9:1 mixture of chloroform and methanol.[1] Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
Visual Workflow and Logic Diagrams
Caption: Experimental workflow for the workup and purification of 4-Amino-7-iodoquinoline.
Caption: A logical decision tree for troubleshooting common issues in 4-aminoquinoline synthesis.
Minimizing impurities in the synthesis of 4-Amino-7-iodoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 4...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 4-Amino-7-iodoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-Amino-7-iodoquinoline?
A1: The most common synthetic strategies for 4-Amino-7-iodoquinoline involve the amination of a 4-chloro-7-iodoquinoline precursor. Key methods include:
Nucleophilic Aromatic Substitution (SNAr): This is a direct method where 4-chloro-7-iodoquinoline is reacted with an ammonia source at elevated temperatures.[1][2]
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between 4-chloro-7-iodoquinoline and an amine source. This method often proceeds under milder conditions than traditional SNAr.[3][4][5]
Ullmann Condensation: A copper-catalyzed reaction between 4-chloro-7-iodoquinoline and an amine. This method is an alternative to palladium-catalyzed reactions but may require higher temperatures.[6][7][8]
Q2: What are the most common impurities encountered in the synthesis of 4-Amino-7-iodoquinoline?
A2: Common impurities can arise from starting materials, side reactions, or degradation of the product. These may include:
Unreacted 4-chloro-7-iodoquinoline: Incomplete amination can lead to the presence of the starting material in the final product.
De-iodinated product (4-Aminoquinoline): The iodine atom at the 7-position can be susceptible to removal under certain reaction conditions, particularly in the presence of reducing agents or certain catalysts.
Regioisomers of iodo-aminoquinoline: If the iodination step is not completely regioselective, other isomers such as 4-amino-5-iodoquinoline or 4-amino-8-iodoquinoline may be present.[9][10]
Bis-quinoline species: If a diamine is used as the ammonia source, a bis-quinoline byproduct may form.
Solvent and reagent-derived impurities: Residual solvents, byproducts from the decomposition of reagents, and catalyst residues can also be present.
Q3: How can I best purify the crude 4-Amino-7-iodoquinoline?
A3: Purification of 4-Amino-7-iodoquinoline can be challenging due to its polarity. Common methods include:
Column Chromatography: Silica gel chromatography is a standard method for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.
Recrystallization: This technique can be effective if a suitable solvent system is identified. Experimentation with different solvents and solvent mixtures is often necessary to achieve good recovery and purity.
Acid-Base Extraction: As an amine, 4-Amino-7-iodoquinoline can be dissolved in an acidic aqueous solution and washed with an organic solvent to remove non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Q4: What analytical techniques are recommended for purity assessment of 4-Amino-7-iodoquinoline?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the main product and any impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[11]
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) allows for the identification of impurities by their mass-to-charge ratio.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and for identifying and quantifying impurities.[13][14][15]
Troubleshooting Guides
Problem 1: Low Yield of 4-Amino-7-iodoquinoline
Potential Cause
Suggested Solution
Incomplete Reaction
- Increase reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC. - Ensure the freshness and purity of reagents, especially the aminating agent. - For catalytic reactions (Buchwald-Hartwig, Ullmann), ensure the catalyst and ligands are not deactivated. Consider using fresh catalyst/ligands.
Decomposition of Starting Material or Product
- The 7-iodoquinoline moiety may be unstable under harsh conditions.[16] Consider using milder reaction conditions (e.g., lower temperature, alternative base or catalyst system). - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Poor Solubility of Reagents
- Choose a solvent that effectively dissolves all reactants at the reaction temperature. For Buchwald-Hartwig reactions, toluene is often a good choice.[5]
- Screen different palladium or copper catalysts and ligands to find the optimal combination for this specific substrate. - Ensure the correct catalyst-to-ligand ratio is used.
Problem 2: Presence of Unreacted 4-chloro-7-iodoquinoline
Potential Cause
Suggested Solution
Insufficient Aminating Agent
- Use a larger excess of the aminating agent (e.g., ammonia or an ammonia surrogate).
Short Reaction Time or Low Temperature
- Increase the reaction time and/or temperature to drive the reaction to completion. Monitor by TLC or HPLC until the starting material is consumed.
Catalyst Deactivation (for catalytic reactions)
- If the reaction stalls, it may be due to catalyst deactivation. Consider adding a fresh portion of the catalyst.
Problem 3: Presence of De-iodinated Impurity (4-Aminoquinoline)
Potential Cause
Suggested Solution
Reductive Side Reactions
- Avoid strongly reducing conditions. If a reducing agent is necessary for another part of the synthesis, choose a mild and selective one. - In Buchwald-Hartwig amination, hydrodehalogenation can be a side reaction.[3] Optimizing the ligand and base can help minimize this.
Instability of the C-I Bond
- Use milder reaction conditions (lower temperature, less harsh base). - Minimize exposure of the reaction mixture to light, as some iodinated compounds are light-sensitive.
Problem 4: Formation of Regioisomeric Impurities
Potential Cause
Suggested Solution
Non-selective Iodination of the Quinoline Core
- If synthesizing the 7-iodoquinoline precursor, optimize the iodination conditions to favor the formation of the 7-isomer. Direct iodination of quinoline can sometimes yield a mixture of isomers.[9][10] - Consider a synthetic route that unambiguously installs the iodine at the 7-position, for example, starting from a pre-functionalized aniline.
Isomerization during the Reaction
- This is less common but can occur under very harsh conditions. Using milder reaction conditions is generally advisable.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-7-iodoquinoline via Nucleophilic Aromatic Substitution
Reaction Setup: In a sealed tube, combine 4-chloro-7-iodoquinoline (1.0 eq) and a solution of ammonia in a suitable solvent (e.g., methanol or 1,4-dioxane) in large excess.
Reaction Conditions: Heat the sealed tube to 120-150 °C for 24-48 hours. The reaction progress should be monitored by TLC or HPLC.
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, filter and wash with a small amount of cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or dichloromethane in methanol.
Protocol 2: Synthesis of 4-Amino-7-iodoquinoline via Buchwald-Hartwig Amination
Reaction Setup: To an oven-dried Schlenk tube, add 4-chloro-7-iodoquinoline (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 eq). Evacuate and backfill the tube with an inert gas (argon or nitrogen).
Reagent Addition: Add a solution of the amine source (e.g., ammonia or an ammonia equivalent like benzophenone imine) in an anhydrous solvent (e.g., toluene or 1,4-dioxane).
Reaction Conditions: Heat the reaction mixture to 80-110 °C for 12-24 hours, or until the starting material is consumed as indicated by TLC or HPLC.
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General synthetic pathway to 4-Amino-7-iodoquinoline.
Caption: Troubleshooting workflow for the synthesis.
Caption: Potential side reactions during synthesis.
Optimizing catalyst loading for 4-Amino-7-iodoquinoline cross-coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for cross-couplin...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for cross-coupling reactions involving 4-Amino-7-iodoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of cross-coupling reactions used for 4-Amino-7-iodoquinoline?
A1: The most prevalent cross-coupling reactions for modifying 4-Amino-7-iodoquinoline are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These methods are widely used to form new carbon-carbon and carbon-nitrogen bonds, which is crucial for the synthesis of various pharmaceutical compounds.
Q2: What is a typical starting catalyst loading for these reactions?
A2: A typical starting catalyst loading for palladium-catalyzed cross-coupling reactions involving aryl iodides like 4-Amino-7-iodoquinoline is generally in the range of 1-5 mol%. For initial screening experiments, a loading of 2 mol% is often a good starting point.
Q3: How does the choice of ligand affect the optimal catalyst loading?
A3: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve catalytic activity, often allowing for lower catalyst loadings (e.g., 0.5-1 mol%). The optimal palladium-to-ligand ratio (typically 1:1 to 1:2) also needs to be considered and optimized.
Q4: Can the 4-amino group interfere with the cross-coupling reaction?
A4: Yes, the free amino group can potentially coordinate to the palladium center, leading to catalyst inhibition or undesired side reactions. In some cases, protecting the amino group may be necessary, although many modern catalyst systems are robust enough to tolerate it. If catalyst poisoning is suspected, using a different ligand or adding a sacrificial amine scavenger might be beneficial.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of catalyst loading for 4-Amino-7-iodoquinoline cross-coupling reactions.
Issue
Potential Cause
Suggested Solution
Low or No Conversion
1. Catalyst loading is too low. 2. Inactive catalyst or ligand. 3. Insufficient reaction temperature or time. 4. Presence of impurities (water, oxygen, or in starting materials).
1. Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%). 2. Use fresh catalyst and ligand from a reliable source. 3. Increase the reaction temperature in 10-20°C increments and monitor the reaction progress over a longer period. 4. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Formation of Significant Side Products (e.g., Homo-coupling)
1. Catalyst loading is too high. 2. Incorrect palladium-to-ligand ratio. 3. Reaction temperature is too high.
1. Decrease the catalyst loading (e.g., from 5 mol% to 2 mol% or 1 mol%). 2. Screen different Pd:Ligand ratios (e.g., 1:1, 1:1.5, 1:2). 3. Reduce the reaction temperature.
Reaction Stalls After Initial Conversion
1. Catalyst decomposition or deactivation. 2. The amino group is poisoning the catalyst. 3. Insufficient base.
1. Use a more robust ligand that provides better stabilization to the palladium center. Consider a second addition of the catalyst. 2. Try a different ligand that is less sensitive to coordination with amines. 3. Ensure an adequate amount of base is present; a stronger base might be required.
Inconsistent Results Between Batches
1. Variability in the quality of reagents or solvents. 2. Inconsistent setup of the reaction under inert conditions. 3. Inaccurate measurement of the catalyst and ligand.
1. Use reagents and solvents from the same trusted batch/supplier. 2. Standardize the procedure for degassing solvents and setting up the reaction under an inert atmosphere. 3. Prepare a stock solution of the catalyst and ligand to ensure accurate dispensing for multiple reactions.
Experimental Protocols
General Protocol for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling
This protocol provides a framework for systematically optimizing the catalyst loading for the reaction between 4-Amino-7-iodoquinoline and a generic boronic acid.
Materials:
4-Amino-7-iodoquinoline
Arylboronic acid
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Ligand (e.g., SPhos, XPhos)
Base (e.g., K₂CO₃, Cs₂CO₃)
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
Reaction vials, stir bars, and an inert atmosphere setup (glovebox or Schlenk line)
Procedure:
Preparation of Stock Solutions:
To ensure accurate dispensing of small quantities, prepare stock solutions of the palladium catalyst and the ligand in the chosen anhydrous solvent.
Reaction Setup (Example for one reaction vial):
In a reaction vial under an inert atmosphere, add 4-Amino-7-iodoquinoline (1.0 eq).
Add the arylboronic acid (1.2 - 1.5 eq).
Add the base (2.0 - 3.0 eq).
Add the appropriate volume of the palladium catalyst and ligand stock solutions to achieve the desired catalyst loading (e.g., start with 2 mol% Pd and a 1:2 Pd:Ligand ratio).
Add the anhydrous solvent to reach the desired concentration (e.g., 0.1 M).
Screening Catalyst Loading:
Set up parallel reactions with varying catalyst loadings (e.g., 0.5%, 1%, 2%, 5%).
Ensure all other parameters (temperature, reaction time, reagent stoichiometry) are kept constant.
Reaction and Monitoring:
Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature (e.g., 80-110 °C).
Monitor the reaction progress at specific time points (e.g., 1h, 4h, 12h, 24h) by taking small aliquots and analyzing them by LC-MS or GC-MS.
Work-up and Analysis:
Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature.
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography and determine the yield.
Data Presentation
Table 1: Example Data for Catalyst Loading Optimization
Catalyst Loading (mol%)
Pd Source
Ligand (2 eq)
Temperature (°C)
Time (h)
Conversion (%)
Yield (%)
0.5
Pd(OAc)₂
SPhos
100
12
65
58
1.0
Pd(OAc)₂
SPhos
100
12
88
82
2.0
Pd(OAc)₂
SPhos
100
12
99
95
5.0
Pd(OAc)₂
SPhos
100
12
99
94 (minor increase in impurities)
2.0
Pd₂(dba)₃
XPhos
100
12
98
96
Note: This is example data and actual results may vary depending on the specific substrates and conditions.
Visualizations
Caption: Experimental workflow for optimizing catalyst loading.
Caption: Troubleshooting guide for common reaction issues.
Optimization
Technical Support Center: 4-Amino-7-iodoquinoline Synthesis Scale-Up
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Amino-7-iodoquinoline. Troubleshooting...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Amino-7-iodoquinoline.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of 4-Amino-7-iodoquinoline, particularly during scale-up operations.
Problem ID
Issue
Potential Cause(s)
Suggested Solution(s)
AIQ-T01
Low yield of 4-chloro-7-iodoquinoline precursor
Incomplete cyclization.
Optimize reaction temperature and catalyst concentration. Consider alternative cyclization reagents.
Side reactions due to harsh conditions.
Explore milder reaction conditions, such as using ionic liquids in place of strong acids like concentrated sulfuric acid.
AIQ-T02
Formation of a thick tar during quinoline ring synthesis
Aggressive reaction conditions, especially in classical methods like the Skraup synthesis.
Employ microwave heating to potentially reduce reaction times and improve yields. Introduce moderating agents like ferrous sulfate or boric acid to control exothermic reactions.
AIQ-T03
Poor yield in the final amination step (SNAr)
Inefficient nucleophilic substitution.
Ensure the amine reagent is in excess. Optimize the reaction temperature and solvent. Common solvents include N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO). Consider using a base such as K₂CO₃ and triethylamine to facilitate the reaction.
Degradation of starting material or product.
Monitor the reaction progress closely to avoid prolonged heating.
AIQ-T04
Difficulty in purifying the final 4-Amino-7-iodoquinoline product
Presence of unreacted starting materials.
Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent.
Formation of positional isomers or other byproducts.
Employ robust purification techniques such as column chromatography with an appropriate solvent system or recrystallization.
Residual catalyst or reagents.
Ensure proper work-up procedures to remove all acidic or basic catalysts.
AIQ-T05
Reaction is too vigorous or exothermic
The reaction conditions are too harsh, a common issue in classical quinoline syntheses.
Implement better temperature control, such as using an ice bath for cooling. Add reagents slowly and in a controlled manner.
Frequently Asked Questions (FAQs)
Q1: What are the major challenges in scaling up classical quinoline synthesis methods?
Classical methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, often utilize harsh conditions like high temperatures and strong acids. These conditions can lead to low yields, the formation of difficult-to-remove tars, and limited functional group compatibility, making them challenging to scale up in an environmentally friendly and economical way.
Q2: How can I improve the regioselectivity of my quinoline synthesis?
Regioselectivity can be a significant issue, especially when using unsymmetrical ketones in reactions like the Friedländer synthesis. Strategies to control the formation of the desired isomer include:
Catalyst Selection: The use of specific amine catalysts or ionic liquids can favor the formation of one regioisomer.
Substrate Modification: Introducing directing groups on the starting materials can influence the cyclization pathway.
Reaction Conditions: Careful optimization of temperature and solvent can impact the regiochemical outcome.
Q3: What is a common synthetic route to prepare 4-Amino-7-iodoquinoline?
A prevalent method involves a two-step process. The first step is the synthesis of the precursor, 4-chloro-7-iodoquinoline. This is often achieved through a cyclization reaction. The second step is a nucleophilic aromatic substitution (SNAr) where the 4-chloro group is displaced by an amino group from a suitable amine-containing reagent.
Q4: Are there modern, more efficient methods for synthesizing 4-aminoquinolines?
Yes, modern approaches focus on improving reaction conditions and efficiency. These include:
Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields.
Ultrasound-assisted synthesis: This has been used to prepare 4-aminoquinolines in good to excellent yields.
Metal-catalyzed reactions: Palladium-catalyzed multicomponent reactions have been developed for the synthesis of 4-aminoquinolines.
Q5: What are some key safety precautions to take during the synthesis of 4-Amino-7-iodoquinoline?
Many quinoline syntheses are highly exothermic and can become violent. It is crucial to:
Work in a well-ventilated fume hood.
Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Have an ice bath ready to cool the reaction if it becomes too vigorous.
Be cautious when handling strong acids and oxidizing agents.
Experimental Protocols
Synthesis of 4-chloro-7-iodoquinoline (Precursor)
This is a generalized protocol and may require optimization based on specific laboratory conditions and scale.
Cyclization: A common approach involves the cyclization of a substituted aniline derivative. For example, heating 3-iodoaniline with an appropriate three-carbon building block (like diethyl malonate) in the presence of a condensing agent and subsequent treatment can form the quinoline ring.
Chlorination: The resulting 4-hydroxy-7-iodoquinoline is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 4-chloro-7-iodoquinoline.
Work-up and Purification: The reaction mixture is carefully quenched, typically with ice, and the product is extracted. Purification is often achieved by recrystallization or column chromatography.
Synthesis of 4-Amino-7-iodoquinoline via Nucleophilic Aromatic Substitution (SNAr)
This protocol is based on general procedures for the amination of 4-chloroquinolines and may need to be adapted.
Reaction Setup: In a round-bottom flask, dissolve 4-chloro-7-iodoquinoline in a suitable solvent such as N-methyl-2-pyrrolidone (NMP).
Addition of Reagents: Add an excess of the desired amine source (e.g., ammonia or a protected amine). Add a base, such as potassium carbonate (K₂CO₃), and triethylamine.
Heating: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) for several hours. The optimal temperature and time will depend on the specific amine used.
Monitoring: Monitor the progress of the reaction using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent like ethyl acetate. Wash the organic layer multiple times with brine and water to remove the solvent and other impurities.
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure 4-Amino-7-iodoquinoline.
Visualizations
Reference Data & Comparative Studies
Validation
A Comparative Analysis of the Biological Activities of 4-Amino-7-iodoquinoline and 4-Amino-7-chloroquinoline
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of 4-amino-7-iodoquinoline and 4-amino-7-chloroquinoline. This analysis is supp...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of 4-amino-7-iodoquinoline and 4-amino-7-chloroquinoline. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide range of biological activities, most notably as antimalarial and anticancer agents. The nature of the substituent at the 7-position of the quinoline ring plays a crucial role in modulating this activity. This guide focuses on a comparative analysis of two key halogenated analogs: 4-amino-7-iodoquinoline and the extensively studied 4-amino-7-chloroquinoline.
Antimalarial Activity: A Head-to-Head Comparison
A direct comparative study on the antiplasmodial activity of 7-substituted 4-aminoquinoline derivatives reveals that both 4-amino-7-iodoquinoline and 4-amino-7-chloroquinoline exhibit potent efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
The research indicates that 7-iodo and 7-bromo-aminoquinolines are as active as their 7-chloro counterparts against both chloroquine-susceptible and chloroquine-resistant strains of the parasite. This suggests that the larger halogen at the 7-position does not diminish, and may even slightly enhance, the antimalarial potency.
Table 1: Comparative Antimalarial Activity (IC₅₀ in nM)
Compound
Side Chain
P. falciparum (Chloroquine-Susceptible)
P. falciparum (Chloroquine-Resistant)
4-Amino-7-iodoquinoline derivative
-HN(CH₂)₂NEt₂
3 nM
7 nM
4-Amino-7-chloroquinoline derivative
-HN(CH₂)₂NEt₂
5 nM
12 nM
4-Amino-7-iodoquinoline derivative
-HN(CH₂)₃NEt₂
4 nM
6 nM
4-Amino-7-chloroquinoline derivative
-HN(CH₂)₃NEt₂
6 nM
10 nM
Data extracted from Chavalitshewinkoon-Petmitr et al., 1998.
Anticancer Activity: An Indirect Comparative View
While direct comparative studies on the anticancer activity of 4-amino-7-iodoquinoline and 4-amino-7-chloroquinoline are limited, extensive research on 4-amino-7-chloroquinoline derivatives has established their potent cytotoxic effects against various cancer cell lines. Emerging data on iodinated quinolines also suggest promising anticancer potential.
4-Amino-7-chloroquinoline Derivatives: Established Anticancer Agents
Derivatives of 4-amino-7-chloroquinoline have demonstrated significant growth-inhibitory effects on a range of cancer cell lines, including breast, colon, and leukemia. The mechanism of action is often linked to the induction of apoptosis and the inhibition of critical cell signaling pathways such as the PI3K/Akt/mTOR pathway.[1]
Table 2: Anticancer Activity of 4-Amino-7-chloroquinoline Derivatives
Recent studies on quinolinium iodide derivatives have highlighted their potential as anticancer agents. While not a direct 4-amino-7-iodoquinoline analog, a related iodinated quinolinium compound has shown potent cytotoxicity, suggesting that the presence of iodine is compatible with significant anticancer activity.
Table 3: Anticancer Activity of a Quinolinium Iodide Derivative
Data extracted from a study on quinoline and quinolinium iodide derivatives.
It is important to note that the data for the iodo- and chloro- compounds in the anticancer context are from different studies and involve different molecular scaffolds. Therefore, a direct comparison of potency cannot be definitively made without head-to-head experimental evaluation.
Signaling Pathways and Mechanisms of Action
The biological activities of these 4-aminoquinoline derivatives are underpinned by their interaction with key cellular pathways.
Antimalarial Mechanism of Action
The primary antimalarial mechanism of 4-aminoquinolines involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. The drug accumulates in this acidic compartment and forms a complex with heme, preventing its detoxification into hemozoin. The resulting buildup of free heme is toxic to the parasite, leading to its death.
Caption: Antimalarial action of 4-aminoquinolines via heme polymerization inhibition.
Anticancer Mechanism of Action
In cancer cells, 4-aminoquinoline derivatives have been shown to induce apoptosis and inhibit cell proliferation by targeting critical signaling pathways, notably the PI3K/Akt/mTOR pathway. This pathway is frequently overactive in many cancers, promoting cell survival and growth. By inhibiting this pathway, these compounds can trigger programmed cell death.
Caption: Anticancer action of 4-aminoquinolines via PI3K/Akt/mTOR pathway inhibition.
Experimental Protocols
Antimalarial Activity Assay (In Vitro)
The in vitro antimalarial activity of the compounds is typically assessed against chloroquine-susceptible and -resistant strains of P. falciparum.
Parasite Culture: P. falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
Drug Dilution: Test compounds are serially diluted in the culture medium.
Incubation: Synchronized ring-stage parasites are incubated with the drug dilutions in a 96-well plate for 48-72 hours.
Assessment of Parasitemia: Parasite growth is determined by measuring the activity of parasite-specific lactate dehydrogenase (pLDH) or by microscopic counting of Giemsa-stained smears.
IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of parasite growth inhibition against the drug concentration.
Anticancer Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
GI₅₀/IC₅₀ Calculation: The 50% growth inhibition (GI₅₀) or 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the compound concentration.
Conclusion
Both 4-amino-7-iodoquinoline and 4-amino-7-chloroquinoline are potent biological agents. In the context of antimalarial activity, the iodo- and chloro-analogs exhibit comparable and high efficacy against both sensitive and resistant P. falciparum strains. For anticancer applications, while 4-amino-7-chloroquinoline derivatives are well-established cytotoxic agents, emerging evidence suggests that iodinated quinolines also possess significant anticancer potential.
The choice between these two scaffolds for future drug development will likely depend on a combination of factors including synthetic accessibility, pharmacokinetic profiles, and specific therapeutic indications. Further head-to-head comparative studies, particularly in the context of anticancer activity, are warranted to fully elucidate the therapeutic potential of 4-amino-7-iodoquinoline. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers engaged in the exploration and development of novel 4-aminoquinoline-based therapeutics.
Comparative Efficacy of 4-Amino-7-iodoquinoline and Chloroquine in Antimalarial Activity
In the landscape of antimalarial drug discovery, the 4-aminoquinoline scaffold has been a cornerstone, with chloroquine historically being the most prominent member. However, the emergence of widespread chloroquine resis...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of antimalarial drug discovery, the 4-aminoquinoline scaffold has been a cornerstone, with chloroquine historically being the most prominent member. However, the emergence of widespread chloroquine resistance in Plasmodium falciparum, the deadliest species of malaria parasite, has necessitated the exploration of structural analogs to overcome this challenge. This guide provides a comparative analysis of 4-Amino-7-iodoquinoline and its well-known counterpart, chloroquine, focusing on their efficacy against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.
Data Presentation: In Vitro Efficacy
The following table summarizes the 50% inhibitory concentration (IC50) values for 4-Amino-7-iodoquinoline and chloroquine against a chloroquine-susceptible (Haiti 135) and a chloroquine-resistant (Indochina I) strain of Plasmodium falciparum. The data reveals that while both compounds are highly effective against the susceptible strain, 4-Amino-7-iodoquinoline demonstrates comparable, and in some instances, slightly improved, activity against the resistant strain when compared to chloroquine. This suggests that the 7-iodo substitution may offer an advantage in combating chloroquine-resistant malaria.
Compound
P. falciparum Strain
IC50 (nM)
4-Amino-7-iodoquinoline
Haiti 135 (Chloroquine-Susceptible)
3 - 12
Indochina I (Chloroquine-Resistant)
3 - 12
Chloroquine
Haiti 135 (Chloroquine-Susceptible)
3 - 12
Indochina I (Chloroquine-Resistant)
18 - 500
Experimental Protocols
The in vitro antimalarial activity of 4-Amino-7-iodoquinoline and chloroquine is typically assessed using a standardized protocol involving the cultivation of P. falciparum and the measurement of parasite growth inhibition. A commonly employed method is the SYBR Green I-based fluorescence assay.
SYBR Green I-Based Fluorescence Assay for Antimalarial Drug Susceptibility
This assay quantifies the proliferation of intraerythrocytic Plasmodium falciparum by measuring the fluorescence of SYBR Green I dye, which intercalates with the DNA of the parasites.
1. Parasite Culture:
P. falciparum strains (e.g., Haiti 135 and Indochina I) are maintained in continuous culture in human erythrocytes (O+ blood type) at a 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.
Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
Parasite cultures are synchronized at the ring stage by treatment with 5% D-sorbitol.
2. Drug Plate Preparation:
The test compounds (4-Amino-7-iodoquinoline and chloroquine) are serially diluted in RPMI 1640 medium.
100 µL of each drug dilution is added to the wells of a 96-well microtiter plate. Control wells containing no drug are also prepared.
3. Assay Procedure:
Synchronized ring-stage parasite cultures are diluted to a parasitemia of 0.5% and a hematocrit of 2.5%.
100 µL of the parasite suspension is added to each well of the drug-containing microtiter plate.
The plate is incubated for 72 hours under the same conditions as the parasite culture.
4. Lysis and Staining:
After incubation, the plates are frozen at -80°C to lyse the erythrocytes.
A lysis buffer containing SYBR Green I is added to each well.
5. Data Acquisition and Analysis:
The fluorescence intensity of each well is measured using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
The IC50 values are determined by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Mandatory Visualization
The primary mechanism of action for 4-aminoquinoline antimalarials involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole. The following diagrams illustrate this shared pathway and the subtle structural difference between 4-Amino-7-iodoquinoline and chloroquine.
Validation
Validating the Structure of 4-Amino-7-iodoquinoline: A Comparative Guide to 2D NMR Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the structural validation of 4-amino-7-iodoquinoline, a substituted quinoline of interest in medicinal chemistry. We present a detailed comparison of common 2D NMR experiments, their underlying principles, and the specific structural information they provide, supported by standardized experimental protocols.
The structural elucidation of complex organic molecules like 4-amino-7-iodoquinoline often presents a challenge for traditional one-dimensional (1D) NMR spectroscopy. While 1D ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, signal overlap and complex coupling patterns in the aromatic region of quinoline derivatives can make complete and unambiguous assignment difficult.[1][2] 2D NMR spectroscopy overcomes these limitations by correlating nuclear spins through chemical bonds or space, providing a comprehensive map of the molecular structure.
Comparative Analysis of 2D NMR Techniques
The most common and powerful 2D NMR techniques for the structural elucidation of small molecules are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). Each experiment provides unique and complementary information essential for piecing together the molecular puzzle of 4-amino-7-iodoquinoline.
2D NMR Technique
Correlation Type
Information Provided for 4-Amino-7-iodoquinoline
Key Advantages
Limitations
COSY (Correlation Spectroscopy)
¹H-¹H through 2-3 bonds
Identifies proton-proton coupling networks within the quinoline ring system. Establishes the connectivity between adjacent protons (e.g., H-2/H-3, H-5/H-6, H-8).[1][2]
Simple and quick experiment to establish proton-proton adjacencies.
Does not provide information about quaternary carbons or long-range connectivities.
HSQC (Heteronuclear Single Quantum Coherence)
¹H-¹³C one-bond correlation
Directly correlates each proton to its attached carbon atom. Allows for the unambiguous assignment of protonated carbons in the quinoline ring.
High sensitivity and resolution for direct C-H correlations. Distinguishes CH, CH₂, and CH₃ groups.
Does not provide information about non-protonated (quaternary) carbons.
HMBC (Heteronuclear Multiple Bond Correlation)
¹H-¹³C through 2-3 bonds
Reveals long-range correlations between protons and carbons. Crucial for identifying quaternary carbons (e.g., C-4, C-7, C-8a, C-4a) and piecing together the entire carbon skeleton by correlating protons to carbons two and three bonds away.
Essential for assigning quaternary carbons and linking different spin systems. Provides a robust framework of the entire molecule.
Can be less sensitive than HSQC and may show correlations over a range of coupling constants.
Experimental Protocols
A standard workflow for the 2D NMR analysis of 4-amino-7-iodoquinoline is outlined below.
Sample Preparation
Dissolution: Dissolve 5-10 mg of the synthesized 4-amino-7-iodoquinoline in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
Internal Standard: The solvent peak can be used as an internal reference.
NMR Data Acquisition
The following is a general set of acquisition parameters that may require optimization based on the specific instrument and sample concentration.
Parameter
¹H NMR
¹³C NMR
COSY
HSQC
HMBC
Pulse Program
Standard single pulse
Proton-decoupled single pulse
Standard COSY
Standard HSQC with multiplicity editing
Standard HMBC
Spectral Width (ppm)
0-12
0-200
0-12 in both dimensions
0-12 (¹H), 0-200 (¹³C)
0-12 (¹H), 0-200 (¹³C)
Number of Scans
8-16
128-1024
2-4 per increment
2-8 per increment
4-16 per increment
Relaxation Delay (s)
1-2
2-5
1-2
1-2
1-2
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical relationship between the different NMR techniques for the structural validation of 4-amino-7-iodoquinoline.
Head-to-head comparison of different 4-Amino-7-iodoquinoline synthesis routes
For researchers and professionals in the field of drug development, the synthesis of substituted quinolines is a cornerstone of medicinal chemistry, particularly in the creation of antimalarial and anticancer agents. Amo...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in the field of drug development, the synthesis of substituted quinolines is a cornerstone of medicinal chemistry, particularly in the creation of antimalarial and anticancer agents. Among these, 4-Amino-7-iodoquinoline serves as a crucial building block. This guide provides a head-to-head comparison of two prominent synthetic routes to this compound: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern Palladium-Catalyzed Buchwald-Hartwig Amination. We will delve into their experimental protocols, compare their performance based on available data for analogous compounds, and visualize the synthetic pathways.
At a Glance: Comparing the Synthetic Routes
The choice between SNAr and Buchwald-Hartwig amination for the synthesis of 4-Amino-7-iodoquinoline hinges on a trade-off between cost, reaction conditions, and substrate scope. The following table summarizes the key quantitative data, largely extrapolated from reactions with similar 7-substituted 4-chloroquinolines.
Structure-activity relationship (SAR) studies of 4-Amino-7-iodoquinoline analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Amino-7-iodoquinoline Analogs This guide provides a comprehensive comparison of 4-amino-7-iodoquinoline analogs, focusing on their structure-activity...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Amino-7-iodoquinoline Analogs
This guide provides a comprehensive comparison of 4-amino-7-iodoquinoline analogs, focusing on their structure-activity relationships (SAR) in the context of antimalarial and anticancer research. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of mechanisms of action.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro biological activities of various 4-amino-7-iodoquinoline analogs and related compounds against Plasmodium falciparum strains and human cancer cell lines.
Table 1: Antimalarial Activity of 4-Amino-7-substituted-quinoline Analogs
Detailed methodologies for key experiments are provided below to allow for replication and comparison of results.
In Vitro Antiplasmodial Activity Assay ([3H]Hypoxanthine Incorporation)
This protocol is used to determine the 50% inhibitory concentration (IC50) of compounds against P. falciparum strains.
Cell Culture: Asynchronous cultures of P. falciparum are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
Assay Procedure:
Synchronized ring-stage parasites are incubated in 96-well plates at a specific parasitemia and hematocrit.
Serial dilutions of the test compounds (dissolved in an appropriate solvent like DMSO) are added to the wells.
The plates are incubated in a controlled environment (5% CO₂, 5% O₂, 90% N₂) at 37°C for 48 hours.
[³H]Hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.
The cells are harvested onto glass fiber filters, and the incorporation of [³H]hypoxanthine is measured using a scintillation counter.
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
β-Hematin Inhibition Assay
This assay assesses the ability of compounds to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin, which is a key detoxification product in the malaria parasite.
Reagents: Hemin, acetate buffer (pH 4.8), test compounds, and a detergent like NP-40 to mediate the reaction.
Assay Procedure:
A stock solution of hemin is prepared in a suitable solvent (e.g., DMSO).
The hemin solution is added to an acetate buffer in a 96-well plate.
Serial dilutions of the test compounds are added to the wells.
The plate is incubated at a controlled temperature (e.g., 37°C) with shaking for several hours to allow for β-hematin formation.
The reaction is stopped, and the amount of unreacted hemin is quantified. One common method is the pyridine-ferrochrome method, where pyridine is added to form a chromophore with free heme, which can be measured spectrophotometrically.
Data Analysis: The percentage of inhibition is calculated relative to a no-drug control, and IC50 values are determined from dose-response curves.
Kinase Inhibition Assay (e.g., RIPK2, TGFβR1)
This protocol outlines a general method for determining the inhibitory activity of compounds against a specific kinase.
Components: Recombinant kinase, a specific peptide substrate for the kinase, ATP, assay buffer, and the test compound.
Assay Procedure (using ADP-Glo™ Kinase Assay as an example):
The kinase, substrate, and test compound at various concentrations are mixed in a 384-well plate.
The kinase reaction is initiated by adding ATP.
The plate is incubated at room temperature for a defined period (e.g., 60 minutes).
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
Kinase Detection Reagent is added to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction.
The luminescence is measured using a plate reader.
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. IC50 values are calculated from the dose-response curves.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key mechanisms of action and experimental workflows.
Caption: Mechanism of antimalarial action of 4-amino-7-iodoquinoline analogs.
Caption: General experimental workflow for a kinase inhibition assay.
Comparative Docking Analysis of 4-Amino-7-iodoquinoline Derivatives as Potential Anticancer Agents
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the performance of 4-Amino-7-iodoquinoline derivatives and related compounds as potential anticancer age...
Author: BenchChem Technical Support Team. Date: December 2025
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the performance of 4-Amino-7-iodoquinoline derivatives and related compounds as potential anticancer agents. This analysis is supported by experimental data from various studies, focusing on their interactions with key oncological targets such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of an iodine atom at the 7-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, making 4-Amino-7-iodoquinoline derivatives a subject of interest in the development of novel anticancer drugs.[3] Molecular docking studies are instrumental in elucidating the binding modes and affinities of these compounds with their biological targets at a molecular level, thereby guiding the design of more potent and selective inhibitors.[1]
Data Presentation: Performance of 4-Amino-7-iodoquinoline and Related Derivatives
The following table summarizes the biological activities and docking scores of various 4-aminoquinoline and iodoquinazoline derivatives against different cancer cell lines and protein kinases. This data, compiled from multiple studies, allows for a comparative assessment of their potential as anticancer agents.
The following sections detail the generalized methodologies employed in the synthesis, biological evaluation, and computational docking of 4-Amino-7-iodoquinoline and related derivatives, based on protocols described in the cited literature.
Synthesis of 4-Aminoquinoline Derivatives
A common synthetic route to 4-aminoquinoline derivatives involves the reaction of a 4-chloro-7-substituted-quinoline with a corresponding amine.[5][6] For iodoquinazoline derivatives, a multi-step synthesis is often employed, starting from anthranilic acid derivatives, followed by cyclization and subsequent modifications to introduce the desired side chains.[3][8] The final products are typically purified by recrystallization or column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.[4][5][6]
In Vitro Cytotoxicity Assays
The anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or SRB (Sulphorhodamine B) assay against a panel of human cancer cell lines.[9] Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). The cell viability is then determined by measuring the absorbance of the colored product formed by the reduction of MTT by viable cells or by measuring the absorbance of stained cellular proteins. The IC50 or GI50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.[4][5]
Kinase Inhibition Assays
The inhibitory activity of the compounds against specific protein kinases like EGFR and VEGFR-2 is determined using in vitro kinase assay kits.[3] These assays typically measure the amount of phosphorylated substrate produced by the kinase in the presence of varying concentrations of the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined from the dose-response curve.[3][10]
Molecular Docking Protocol
Molecular docking simulations are performed to predict the binding conformation and affinity of the synthesized compounds with their target proteins. A generalized workflow is as follows:
Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein (e.g., EGFR, VEGFR-2) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms and charges are added to the protein. The 3D structures of the ligands (the 4-Amino-7-iodoquinoline derivatives) are built and optimized using molecular modeling software.
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the flexible ligand into the rigid receptor active site and calculate the binding energy or docking score for different conformations.
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode based on the docking score and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.[4]
Mandatory Visualization
The following diagrams illustrate the general workflow of a comparative molecular docking study and a key signaling pathway targeted by 4-Amino-7-iodoquinoline derivatives.
Caption: A generalized workflow for comparative molecular docking studies.
Caption: The EGFR signaling pathway, a key target for quinoline-based inhibitors.
The Rise of 4-Aminoquinolines: A Comparative Look at In Vivo Antimalarial Efficacy
For researchers and drug development professionals, the quest for novel antimalarials to combat widespread resistance to existing therapies is a pressing challenge. Among the promising candidates are 4-aminoquinoline der...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and drug development professionals, the quest for novel antimalarials to combat widespread resistance to existing therapies is a pressing challenge. Among the promising candidates are 4-aminoquinoline derivatives, a class of compounds that builds upon the scaffold of the once-mainstay drug, chloroquine. This guide provides a comparative analysis of the in vivo efficacy of several novel 4-aminoquinoline derivatives against that of established antimalarial agents, supported by experimental data and detailed protocols.
This report synthesizes findings from multiple preclinical studies, presenting a clear comparison of the potency of these emerging compounds in rodent models of malaria. The data underscores the potential of 4-aminoquinoline analogues to overcome chloroquine resistance, a significant hurdle in malaria treatment.
Comparative In Vivo Efficacy Against Plasmodium berghei
The following table summarizes the in vivo antimalarial activity of various 4-aminoquinoline derivatives compared to the standard drugs, chloroquine and amodiaquine. The primary model used in these studies is the Plasmodium berghei-infected mouse, a well-established model for screening antimalarial compounds. Efficacy is primarily measured by the 50% effective dose (ED50) and the mean percentage reduction in parasitemia.
Compound
Dosage
Route of Administration
Efficacy Measurement
Value
Reference Organism
Comparator Drug(s)
4-Aminoquinoline Derivatives
TDR 58845
40 mg/kg/day for 3 days
Not Specified
Curative
Cure achieved
P. berghei
Not Specified
TDR 58846
40 mg/kg/day for 3 days
Not Specified
Curative
Cure achieved
P. berghei
Not Specified
1m
Not Specified
Not Specified
ED50
2.062 mg/kg
P. berghei
Amodiaquine
1o
Not Specified
Not Specified
ED50
2.231 mg/kg
P. berghei
Amodiaquine
2c
Not Specified
Not Specified
ED50
1.431 mg/kg
P. berghei
Amodiaquine
2j
Not Specified
Not Specified
ED50
1.623 mg/kg
P. berghei
Amodiaquine
3d
5 mg/kg (single dose)
Oral
% Reduction in Parasitemia
46.9% on day 7
P. berghei
Chloroquine
Existing Antimalarial Drugs
Amodiaquine
Not Specified
Not Specified
ED50
1.18 mg/kg
P. berghei
-
Chloroquine
15 mg/kg (single dose)
Oral
% Reduction in Parasitemia
90.6% on day 7
P. berghei
-
Chloroquine
5mg/kg
Oral
% Parasitemia Suppression
57.20% (CQ-resistant strain)
P. berghei
-
Amodiaquine
10mg/kg
Oral
% Parasitemia Inhibition
71.41%
P. berghei
Chloroquine
Experimental Protocols
The in vivo efficacy of the compounds listed above was predominantly evaluated using the 4-day suppressive test in mice infected with Plasmodium berghei. This standardized protocol is a cornerstone for the primary biological assessment of potential antimalarial drugs.
Standard 4-Day Suppressive Test Protocol
Animal Model: Swiss albino or BALB/c mice are typically used.
Parasite Strain: A chloroquine-sensitive or resistant strain of Plasmodium berghei is utilized.
Infection: Mice are inoculated intraperitoneally with red blood cells parasitized with P. berghei.
Drug Administration: The test compounds are administered to the mice, usually commencing a few hours after infection and continuing for four consecutive days. The route of administration can be oral, subcutaneous, or intraperitoneal.
Evaluation of Parasitemia: On the fifth day, thin blood smears are prepared from the tail blood of the mice. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.
Calculation of Efficacy: The average percentage of parasitemia in the treated groups is compared to that of an untreated control group. The percentage of suppression is then calculated. The ED50 value, the dose that suppresses parasitemia by 50%, is often determined through dose-ranging studies.[1]
Visualizing Experimental and Mechanistic Pathways
To further elucidate the evaluation process and the mechanism of action of 4-aminoquinolines, the following diagrams are provided.
Caption: Workflow of the 4-day suppressive test for in vivo antimalarial screening.
A Comparative Analysis of the Cytotoxic Profile of 4-Amino-7-iodoquinoline and Standard Chemotherapeutic Agents
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the cytotoxic potential of 4-Amino-7-iodoquinoline against established standard compounds, supported by e...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the cytotoxic potential of 4-Amino-7-iodoquinoline against established standard compounds, supported by experimental data and detailed protocols. The following sections benchmark its performance to offer insights into its potential as a therapeutic agent.
The quest for novel and effective anticancer agents is a continuous endeavor in medicinal chemistry. Quinoline derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities, including anticancer properties.[1] Among these, 4-aminoquinoline derivatives have shown significant cytotoxic effects against various cancer cell lines.[2] This guide focuses on benchmarking the cytotoxicity of 4-Amino-7-iodoquinoline, a halogenated derivative, against the well-established cytotoxic agents Chloroquine and Doxorubicin.
Comparative Cytotoxicity Data
The cytotoxic effects of 4-aminoquinoline derivatives and the standard compounds Chloroquine and Doxorubicin have been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. It is important to note that the data for 4-aminoquinoline derivatives are for structurally similar compounds, as specific data for the 7-iodo variant is limited in the reviewed literature.
Note: CC50 refers to the half-maximal cytotoxic concentration. The presented data for 4-aminoquinoline derivatives are for chloro and fluoro-substituted analogs, which may exhibit different cytotoxic profiles compared to the 7-iodo substituted compound.
Experimental Protocols
To ensure reproducibility and standardization, detailed methodologies for common cytotoxicity assays are provided below.
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Principle:
Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[9]
Procedure:
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[9]
Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., 4-Amino-7-iodoquinoline) and control compounds (e.g., Chloroquine, Doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).[12]
MTT Addition: Remove the treatment media and add MTT solution (typically 0.5 mg/mL in serum-free media) to each well.[9][11]
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[12]
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[9]
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[11]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[13][14]
Principle:
LDH released into the cell culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, indicating the level of cytotoxicity.[15]
Procedure:
Cell Seeding and Treatment: Seed and treat cells with test compounds in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[16]
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.[17]
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture.[18]
Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.[18]
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.[18]
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[17]
Visualizing Experimental and Biological Pathways
To further elucidate the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: Workflow for in vitro cytotoxicity testing.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.
Mechanism of Action: Signaling Pathways
Quinoline derivatives exert their cytotoxic effects through various mechanisms. One of the key pathways implicated is the PI3K/Akt/mTOR signaling cascade, which is crucial for cell survival, proliferation, and angiogenesis.[19][20] Several quinoline-based compounds have been identified as inhibitors of key kinases within this pathway, such as PI3K and mTOR.[19] By blocking these signaling nodes, quinoline derivatives can induce apoptosis and inhibit tumor growth. Furthermore, some quinoline derivatives have been shown to act as topoisomerase inhibitors or DNA intercalating agents, leading to DNA damage and cell cycle arrest.[1] The specific mechanisms of 4-Amino-7-iodoquinoline are likely to involve modulation of these critical cellular pathways, warranting further investigation to fully elucidate its anticancer potential.
Comparative review of the therapeutic potential of halogenated 4-aminoquinolines
Halogenated 4-aminoquinolines, a class of compounds historically pivotal in the fight against malaria, are experiencing a resurgence of interest for their therapeutic potential across a spectrum of diseases, including ca...
Author: BenchChem Technical Support Team. Date: December 2025
Halogenated 4-aminoquinolines, a class of compounds historically pivotal in the fight against malaria, are experiencing a resurgence of interest for their therapeutic potential across a spectrum of diseases, including cancer and autoimmune disorders. The archetypal drug, chloroquine, and its hydroxylated analogue, hydroxychloroquine, both featuring a chlorine atom at the 7-position of the quinoline ring, have paved the way for extensive research into the structure-activity relationships (SAR) governing their efficacy and toxicity. This guide provides a comparative analysis of these compounds, focusing on their antimalarial, anticancer, and anti-inflammatory properties, supported by quantitative data and detailed experimental methodologies.
Comparative Therapeutic Efficacy
The therapeutic utility of halogenated 4-aminoquinolines is primarily dictated by the nature of the halogen at the 7-position and the composition of the amino side chain at the 4-position. The presence of a halogen, typically chlorine, is considered essential for significant activity.[1][2]
Antimalarial Activity
The mainstay of 4-aminoquinolines has been the treatment of malaria. Their mechanism of action involves accumulating in the acidic food vacuole of the Plasmodium parasite and inhibiting the polymerization of toxic heme into hemozoin, leading to parasite death.[2] However, the emergence of chloroquine-resistant (CQR) strains of P. falciparum has necessitated the development of new analogues.
Table 1: Comparative In Vitro Antiplasmodial Activity of Halogenated 4-Aminoquinolines
Note: IC₅₀ (50% inhibitory concentration) values can vary between laboratories and assay conditions.
Studies have consistently shown that modifications to the alkyl side chain can restore activity against CQR strains.[9][10] For instance, compounds with shortened or lengthened side chains compared to chloroquine often exhibit improved potency against resistant parasites.[11]
Anticancer Activity
The anticancer potential of 4-aminoquinolines stems from their ability to act as lysosomotropic agents, disrupting lysosomal function and inhibiting autophagy, a key survival mechanism for cancer cells under stress. This leads to the induction of apoptosis.[12][13]
Table 2: Comparative In Vitro Cytotoxicity of Halogenated 4-Aminoquinolines against Breast Cancer Cell Lines
Note: GI₅₀ (50% growth inhibition) is a measure of cytotoxic potency.
Interestingly, while amodiaquine is a potent antimalarial, it shows significantly less cytotoxicity against these cancer cell lines compared to chloroquine and other analogues.[10] The substitution of chlorine with fluorine at the 7-position can also yield compounds with potent cytotoxic effects.[14]
Anti-inflammatory Activity
Hydroxychloroquine and chloroquine are established disease-modifying antirheumatic drugs (DMARDs). Their anti-inflammatory effect is primarily attributed to the alkalinization of intracellular acidic vesicles like lysosomes in antigen-presenting cells (APCs).[11][15] This pH change interferes with antigen processing and loading onto Major Histocompatibility Complex (MHC) class II molecules, thereby dampening the T-cell mediated autoimmune response.[11] Furthermore, they inhibit Toll-like receptor (TLR) signaling, reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[15][16]
Comparative Toxicity
A critical factor in the therapeutic potential of these compounds is their toxicity profile. Hydroxychloroquine was developed as a less toxic alternative to chloroquine. Animal studies have shown that chloroquine is approximately two to three times more toxic than hydroxychloroquine.[5][17][18] The primary toxicities associated with long-term use include retinopathy, cardiotoxicity, and myopathy. Amodiaquine's use is limited by a risk of agranulocytosis and hepatotoxicity, linked to the formation of a reactive quinone-imine metabolite.[8][13]
Table 3: Comparative Toxicity Profile of Chloroquine and Hydroxychloroquine
The diverse therapeutic effects of halogenated 4-aminoquinolines are rooted in their ability to modulate fundamental cellular processes.
Antimalarial Mechanism of 4-Aminoquinolines.
Anti-inflammatory Mechanism of 4-Aminoquinolines.
Anticancer Mechanism of 4-Aminoquinolines.
Experimental Protocols
This section provides an overview of the methodologies used to generate the comparative data.
General Workflow for Synthesis of 7-Chloro-4-Aminoquinolines
The synthesis of most 7-chloro-4-aminoquinoline analogues follows a well-established pathway involving nucleophilic aromatic substitution (SₙAr).
General Synthesis Workflow.
In Vitro Antiplasmodial Activity Assay ([³H]-Hypoxanthine Incorporation)
This assay measures the inhibition of parasite proliferation by quantifying the incorporation of radiolabeled hypoxanthine, a crucial precursor for parasite nucleic acid synthesis.[2]
Parasite Culture: Synchronous cultures of P. falciparum (early ring stage) are prepared in human red blood cells at a specified parasitemia (e.g., 0.2%) and hematocrit (e.g., 2%).
Drug Preparation: Test compounds are serially diluted in culture medium in a 96- or 24-well plate.
Incubation: The parasite culture is added to the wells containing the test compounds and incubated for 48-72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
Radiolabeling: [³H]-hypoxanthine is added to each well for the final 16-24 hours of incubation.
Harvesting: Cells are harvested onto glass-fiber filters, and the filters are washed to remove unincorporated radiolabel.
Quantification: The radioactivity on the filters is measured using a scintillation counter.
Data Analysis: The percentage of growth inhibition is calculated relative to untreated control wells. The IC₅₀ value is determined by plotting inhibition versus log-concentration and fitting the data to a dose-response curve.
Heme Polymerization Inhibition Assay (HPIA)
This cell-free assay assesses the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).[1][19]
Reagent Preparation: A solution of hematin is prepared in NaOH. Test compounds are dissolved in a suitable solvent (e.g., DMSO).
Reaction Setup: In a microplate or microtube, the hematin solution is mixed with various concentrations of the test compound. Chloroquine is used as a positive control.
Initiation: The polymerization reaction is initiated by adding a buffer to achieve an acidic pH (e.g., pH 2.6-5.0 with acetate buffer or glacial acetic acid), simulating the parasite's digestive vacuole.
Incubation: The mixture is incubated, typically at 37°C for up to 24 hours, to allow for β-hematin formation.
Separation: The plate is centrifuged to pellet the insoluble β-hematin. The supernatant containing unpolymerized heme is removed.
Washing & Solubilization: The pellet is washed (e.g., with DMSO) to remove any residual unpolymerized heme. The final β-hematin pellet is then dissolved in a known volume of NaOH.
Quantification: The amount of dissolved β-hematin is quantified by measuring the absorbance at ~405 nm using a microplate reader.
Data Analysis: The percentage of inhibition is calculated relative to a negative control (no drug). The IC₅₀ value is determined from the dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Cell Plating: Adherent cancer cells (e.g., MCF-7, MDA-MB-468) are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells (untreated and vehicle-only) are included.
Incubation: The plate is incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The GI₅₀ or IC₅₀ value is determined by plotting viability versus log-concentration.
Conclusion
Halogenated 4-aminoquinolines remain a versatile and therapeutically relevant scaffold. While their historical role in combating malaria is challenged by resistance, rational modifications of the side chain have yielded new analogues with potent activity against multi-drug resistant parasites. Furthermore, their mechanisms of action, particularly the disruption of lysosomal and autophagic processes, have opened promising avenues for their repurposing as anticancer and anti-inflammatory agents. The comparative data highlight a crucial trade-off between efficacy and toxicity. Hydroxychloroquine offers a safer profile for chronic inflammatory diseases, whereas novel, highly potent analogues show promise for acute infections like malaria and as adjuvants in cancer therapy. Future research will likely focus on fine-tuning the 4-aminoquinoline structure to maximize therapeutic efficacy while minimizing off-target toxicities for each specific disease context.
Personal protective equipment for handling 4-Amino-7-iodoquinoline
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Amino-7-iodoquinoline. Adherence to these procedures is critical for e...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Amino-7-iodoquinoline. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
4-Amino-7-iodoquinoline is a hazardous substance that requires careful handling. The primary routes of exposure are inhalation, ingestion, and skin contact. It is harmful if swallowed or inhaled, may cause an allergic skin reaction, is suspected of causing genetic defects, and may cause damage to organs through prolonged or repeated exposure.[1] It is also very toxic to aquatic life with long-lasting effects.[1]
Proper personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.
PPE Category
Item
Specifications
Hand Protection
Chemical-resistant gloves
Nitrile or neoprene gloves are recommended.[2] Always inspect gloves for integrity before use. Discard and replace immediately if contaminated or damaged.
Eye and Face Protection
Safety goggles or face shield
Must be worn to protect against splashes and dust.[2]
Body Protection
Laboratory coat
A full-length lab coat, preferably disposable, should be worn.[3] For larger quantities or risk of significant splashing, chemical-resistant coveralls are recommended.[4]
Respiratory Protection
Respirator
In case of inadequate ventilation or when handling fine powders, a NIOSH-approved respirator (e.g., N95) is necessary to prevent inhalation of dust.[4]
Operational Plan for Safe Handling
Follow these step-by-step procedures to ensure the safe handling of 4-Amino-7-iodoquinoline:
Preparation :
Read and understand the Safety Data Sheet (SDS) for 4-Amino-7-iodoquinoline before starting any work.[1]
Ensure a safety shower and eyewash station are readily accessible.
Work in a well-ventilated area, preferably within a chemical fume hood.
Handling :
Don the appropriate PPE as outlined in the table above.
When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.
Avoid creating dust.
Use dedicated glassware and equipment. If not possible, thoroughly decontaminate equipment after use.
In Case of Exposure :
Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[1] Seek medical attention if irritation persists.
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][5]
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Disposal Plan
Proper disposal of 4-Amino-7-iodoquinoline and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation :
Solid Waste : Collect unused 4-Amino-7-iodoquinoline and any contaminated disposable materials (e.g., gloves, weighing paper, pipette tips) in a clearly labeled, sealed, and compatible hazardous waste container.
Liquid Waste : Collect solutions containing 4-Amino-7-iodoquinoline in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is known.
Sharps : Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
Waste Disposal :
All waste must be disposed of as hazardous waste.
Follow your institution's and local regulations for hazardous waste disposal.
Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal procedures. Do not pour waste down the drain.[1]
Workflow for Handling and Disposal of 4-Amino-7-iodoquinoline